molecular formula C11H14FNO B1517827 2-(4-Fluorophenyl)-6-methylmorpholine CAS No. 1099679-40-9

2-(4-Fluorophenyl)-6-methylmorpholine

Cat. No.: B1517827
CAS No.: 1099679-40-9
M. Wt: 195.23 g/mol
InChI Key: LKPBWYNPOQOBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6-methylmorpholine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-6-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-6-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-6-13-7-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPBWYNPOQOBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 2-(4-Fluorophenyl)-6-methylmorpholine

[1]

Chemical Identity & Structural Analysis[2]

2-(4-Fluorophenyl)-6-methylmorpholine is a heterocyclic secondary amine belonging to the 2,6-disubstituted morpholine class.[1] It represents a fluorinated derivative where the morpholine ring is substituted at the C2 position with a para-fluorophenyl group and at the C6 position with a methyl group.[1]

Core Chemical Data
ParameterTechnical Specification
IUPAC Name 2-(4-Fluorophenyl)-6-methylmorpholine
CAS Registry Number 1099679-40-9
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Monoisotopic Mass 195.1059 Da
Predicted LogP ~2.0 – 2.4 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Stereochemical Configuration

The 2,6-disubstitution pattern introduces two chiral centers (C2 and C6), resulting in two potential diastereomeric pairs:

  • cis-Isomer: The phenyl and methyl groups are on the same side of the morpholine ring plane.[1] In the lowest-energy chair conformation, both bulky substituents typically adopt an equatorial orientation to minimize 1,3-diaxial interactions.[1] This is generally the thermodynamic product.[1]

  • trans-Isomer: The substituents are on opposite sides.[1] One substituent must adopt an axial position, making this isomer energetically less favorable than the cis-form.

Note on Stability: Synthetic routes involving thermodynamic equilibration (e.g., acid-catalyzed cyclization) predominantly yield the cis-diastereomer.[1]

Figure 1: Structural decomposition of 2-(4-Fluorophenyl)-6-methylmorpholine highlighting key pharmacophores.

Synthetic Methodology

The synthesis of 2,6-disubstituted morpholines requires a strategy that differentiates it from the more common 2,3-disubstituted analogs (like phenmetrazine). The most robust route involves the cyclization of an amino-alcohol precursor derived from a haloketone.[1]

Retrosynthetic Analysis[7]
  • Disconnection: The C-O bonds or C-N bonds of the morpholine ring.[1][2]

  • Precursors: A 2-amino-1-propanol derivative reacting with a substituted phenacyl bromide.[1]

  • Pathway:

    
    -alkylation followed by reduction and acid-catalyzed cyclodehydration.[1]
    
Protocol: Reductive Cyclization Route

This protocol describes the synthesis of the cis-isomer via a diastereoselective reduction.[1]

Reagents:

  • A: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (4-Fluorophenacyl bromide)

  • B: 1-Aminopropan-2-ol (Isopropanolamine)

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Cyclization Agent: Sulfuric Acid (H₂SO₄) or Triflic Acid

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve 1-aminopropan-2-ol (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Add 2-bromo-1-(4-fluorophenyl)ethan-1-one dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Mechanism:[1][3] SN2 displacement of the bromide by the primary amine.[1]

    • Intermediate: 1-((4-fluorophenyl)-2-oxoethylamino)propan-2-ol.

  • Diastereoselective Reduction:

    • Cool the intermediate solution to 0°C.

    • Add NaBH₄ (2.0 eq) in portions.

    • Stir for 12 hours.

    • Outcome: Reduction of the ketone to a secondary alcohol.[1] This step sets the relative stereochemistry.[1] Chelation-controlled reduction often favors the syn-amino alcohol precursor.[1]

  • Cyclodehydration:

    • Treat the resulting diol-amine with concentrated H₂SO₄ at 0°C, then heat to 60–80°C for 2 hours.

    • Alternatively: Use Mitsunobu conditions for milder cyclization if stereoinversion is required.

    • Mechanism:[1][3] Intramolecular etherification.[1]

  • Purification:

    • Neutralize with NaOH.[1] Extract with Ethyl Acetate.[1][4]

    • Convert to Hydrochloride salt (HCl/Ether) for crystallization.[1]

Synthesis PathwayStart14-Fluorophenacyl BromideStep1Step 1: N-Alkylation(DCM, TEA, 0°C)Start1->Step1Start21-Aminopropan-2-olStart2->Step1Inter1Intermediate:Amino-KetoneStep1->Inter1Step2Step 2: Carbonyl Reduction(NaBH4, MeOH)Inter1->Step2Inter2Intermediate:Diol-Amine (Syn/Anti mix)Step2->Inter2Step3Step 3: Cyclodehydration(H2SO4, Heat)Inter2->Step3FinalTarget:2-(4-Fluorophenyl)-6-methylmorpholineStep3->FinalRing Closure

Figure 2: Synthetic workflow for the construction of the 2,6-disubstituted morpholine core.

Pharmacological Profile & SAR

The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, primarily known for Monoamine Transporter (MAT) inhibition.[1]

Structure-Activity Relationship (SAR)
  • Fluorine Substitution (Para-position):

    • Increases metabolic stability by blocking CYP450 oxidation at the para-position.

    • Enhances lipophilicity (LogP), improving Blood-Brain Barrier (BBB) permeability.[1]

    • Often increases potency at the Serotonin Transporter (SERT) compared to the unsubstituted analog.[1]

  • 6-Methyl Substitution:

    • Unlike the 3-methyl group in phenmetrazine (which is critical for DAT selectivity), the 6-methyl group provides steric bulk on the ether side of the ring.

    • This substitution can modulate the conformational flexibility of the morpholine ring, potentially locking it into a specific chair conformation that favors binding to the orthosteric site of transporters.

Predicted Mechanism of Action

Based on structural homology to phenmetrazine and 3-fluorophenmetrazine (3-FPM):

  • Primary Target: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]

  • Secondary Target: Serotonin Reuptake Inhibition (likely enhanced by the 4-F group).[1]

  • Releasing Agent Activity: Morpholines with accessible secondary amines often act as substrate-type releasers (reversing the transporter flux).[1]

Analytical Characterization

To validate the synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (or multiplet) around δ 7.0–7.4 ppm, integrating to 4 protons (characteristic of para-F-phenyl).[1]

    • Benzylic Proton (H2): A doublet of doublets (dd) around δ 4.4–4.6 ppm. The coupling constant (

      
      ) will reveal the axial/equatorial orientation (Axial-Axial coupling is ~10-12 Hz, indicating cis).
      
    • Ether Proton (H6): Multiplet around δ 3.8–4.0 ppm.[1]

    • Methyl Group: A doublet around δ 1.1–1.2 ppm.[1]

Mass Spectrometry (GC-MS/LC-MS)
  • Molecular Ion: [M+H]⁺ = 196.1

  • Fragmentation Pattern (EI):

    • m/z 109: 4-Fluorobenzyl cation (C₇H₆F⁺) – Diagnostic peak.[1]

    • Base Peak: Often related to the morpholine ring fragmentation (loss of the aryl group).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 56965993, 2-(4-Fluorophenyl)-6-methylmorpholine. Retrieved from [Link]

  • ChemBK. (2024).[1] 2-(4-Fluorophenyl)-6-methylmorpholine Chemical Properties and CAS 1099679-40-9.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Morpholines: Recent Advances and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2022).[1] Morpholine derivatives with their pharmacological actions: An updated review. Retrieved from [Link]

Pharmacological Profiling and Mechanism of Action of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development and characterization of novel monoamine transporter ligands require a rigorous understanding of structure-activity relationships (SAR). 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9)[1] is an investigational compound belonging to the substituted phenylmorpholine class. Historically, this chemical scaffold has yielded potent psychostimulants and anorectics, most notably phenmetrazine (3-methyl-2-phenylmorpholine)[2].

While classic 2-phenylmorpholines typically act as substrate-type monoamine releasing agents (MRAs) that reverse the flux of the dopamine transporter (DAT) and norepinephrine transporter (NET)[3], specific structural modifications drastically alter this pharmacological profile.

  • Para-Fluoro Substitution : The addition of a fluorine atom at the 4-position of the phenyl ring increases the molecule's lipophilicity and metabolic stability by preventing para-hydroxylation by cytochrome P450 enzymes. As seen in related analogs like 3-fluorophenmetrazine (3-FPM), fluorination maintains high affinity for DAT and NET while reducing serotonin transporter (SERT) interaction[4].

  • 6-Methyl Substitution : Shifting the methyl group from the 3-position (as in phenmetrazine) to the 6-position introduces distinct steric constraints. This modification is hypothesized to prevent the ligand from being translocated intracellularly. Consequently, 2-(4-Fluorophenyl)-6-methylmorpholine is predicted to act as a competitive reuptake inhibitor rather than a releasing agent, functionally mirroring the pharmacological shift observed in radafaxine (a multi-methylated morpholine derivative)[5].

Hypothesized Mechanism of Action (MoA)

Based on the SAR of the phenylmorpholine class, 2-(4-Fluorophenyl)-6-methylmorpholine functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

The compound binds to the orthosteric site of the presynaptic Solute Carrier 6 (SLC6) transporters (DAT and NET)[4]. Because the 6-methyl group prevents the transporter from adopting the inward-facing conformation necessary for substrate release, the transporter is locked in an outward-facing state. This blockade prevents the reuptake of endogenous dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters. The elevated synaptic monoamines subsequently increase the activation of post-synaptic G-protein coupled receptors (GPCRs), specifically


 dopamine receptors and 

adrenergic receptors, triggering downstream cAMP/PKA signaling cascades.

MoA Compound 2-(4-Fluorophenyl)-6-methylmorpholine (Investigational Ligand) DAT Dopamine Transporter (DAT) Competitive Blockade Compound->DAT High Affinity Binding NET Norepinephrine Transporter (NET) Competitive Blockade Compound->NET High Affinity Binding Synapse Increased Extracellular Monoamines (DA, NE) DAT->Synapse Prevents Reuptake NET->Synapse Prevents Reuptake Receptors Post-Synaptic GPCR Activation (D1/D2, Alpha/Beta Adrenergic) Synapse->Receptors Agonist Binding Downstream cAMP / PKA Signaling Cascade Enhanced Neural Plasticity Receptors->Downstream Signal Transduction

Figure 1: Mechanism of action detailing monoamine transporter blockade and downstream GPCR signaling.

Preclinical Evaluation Protocols

To empirically validate the hypothesized NDRI profile of 2-(4-Fluorophenyl)-6-methylmorpholine, a self-validating system of in vitro and in vivo assays is required. The following protocols are designed to isolate transporter affinity, prove functional inhibition, and differentiate the compound from substrate-type releasers.

Protocol A: In Vitro Radioligand Competition Binding Assay

Purpose: To determine the binding affinity (


) of the compound for human DAT, NET, and SERT.
Causality:  We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT, hNET, or hSERT. HEK293 cells lack endogenous monoamine transporters, ensuring that any radioactive signal is exclusively mediated by the transfected target[4].
  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: Resuspend membranes in assay buffer. Incubate 50 µg of membrane protein with a fixed concentration of a radioligand:

    
    WIN35,428 for DAT, 
    
    
    
    nisoxetine for NET, or
    
    
    citalopram for SERT.
  • Competition: Add varying concentrations of 2-(4-Fluorophenyl)-6-methylmorpholine (

    
     to 
    
    
    
    M).
  • Validation Control: Define non-specific binding (NSB) using an excess (10 µM) of a known selective inhibitor (e.g., GBR12909 for DAT, desipramine for NET).

  • Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer, immerse in scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: In Vitro Neurotransmitter Uptake Inhibition Assay

Purpose: To confirm that binding translates to functional blockade of neurotransmitter transport (


).
Causality:  Binding affinity (

) does not indicate whether a drug is an inhibitor or a substrate. Measuring the intracellular accumulation of tritiated neurotransmitters confirms functional blockade[4].
  • Cell Plating: Seed hDAT, hNET, or hSERT expressing HEK293 cells into 96-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate cells with varying concentrations of 2-(4-Fluorophenyl)-6-methylmorpholine for 15 minutes at 37°C. Note: Pre-incubation allows the drug to equilibrate at the transporter before competing with the substrate.

  • Uptake Phase: Add 20 nM of

    
    Dopamine, 
    
    
    
    Norepinephrine, or
    
    
    Serotonin to the respective wells. Incubate for exactly 10 minutes.
  • Termination: Halt uptake by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.

  • Lysis & Measurement: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials to measure intracellular radioactivity.

Protocol C: In Vivo Microdialysis in the Prefrontal Cortex

Purpose: To differentiate between a reuptake inhibitor and a monoamine releasing agent in a live biological system. Causality: While reuptake inhibitors depend on endogenous neuronal firing (impulse-dependent) to elevate extracellular monoamines, releasing agents force massive, impulse-independent efflux[3]. Microdialysis allows for real-time temporal sampling of extracellular fluid.

  • Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of anesthetized male Sprague-Dawley rats. Allow 5 days for surgical recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.

  • Baseline Sampling: Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline of extracellular DA and NE.

  • Drug Administration: Administer 2-(4-Fluorophenyl)-6-methylmorpholine (e.g., 1, 3, and 10 mg/kg, i.p.).

  • Quantification: Analyze dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). An NDRI profile will show a gradual, dose-dependent rise in DA/NE (typically 200-400% of baseline), whereas a releaser like phenmetrazine would trigger a rapid spike exceeding 1000% of baseline[2].

Data Presentation: Comparative Pharmacological Profile

The following table synthesizes the expected pharmacological profile of 2-(4-Fluorophenyl)-6-methylmorpholine based on structural extrapolation, compared against established reference compounds in the phenylmorpholine class[4],[3].

CompoundStructural ClassificationDAT Uptake

(µM)
NET Uptake

(µM)
SERT Uptake

(µM)
Primary Mechanism
Phenmetrazine 3-Methyl-2-phenylmorpholine~0.13~0.05>10.0DA/NE Releasing Agent
3-FPM 2-(3-Fluorophenyl)-3-methylmorpholine~1.50~0.80>80.0DA/NE Releasing Agent
2-(4-F)-6-Me-Morpholine 2-(4-Fluorophenyl)-6-methylmorpholine~2.10 ~0.95 >100.0 Competitive NDRI
Cocaine (Control)Tropane Alkaloid~0.35~0.20~0.40Non-selective Triple Inhibitor

*Values for 2-(4-Fluorophenyl)-6-methylmorpholine represent hypothesized extrapolations based on the steric hindrance of the 6-methyl substitution shifting the molecule from a substrate to an inhibitor, while the 4-fluoro substitution abolishes SERT affinity.

References

1.6[1] 2.3[3] 3. 2[2] 4.4[4] 5.7[7] 6.5[5]

Sources

Literature Review & Technical Guide: Bioactivity of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged 2-Aryl-Morpholine Scaffold

In modern medicinal chemistry, the morpholine ring is recognized as a "privileged scaffold" due to its ability to favorably modulate the physicochemical properties of drug candidates—specifically by enhancing aqueous solubility, metabolic stability, and pharmacokinetic profiles[1]. Within this structural class, 2-aryl-morpholines have emerged as highly versatile pharmacophores.

The compound 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9) represents a highly optimized derivative within this family. The strategic placement of a fluorine atom at the para-position of the phenyl ring serves a dual purpose: it significantly increases lipophilicity for enhanced blood-brain barrier (BBB) penetration and blocks rapid cytochrome P450-mediated oxidative metabolism at this metabolically vulnerable site[2]. Furthermore, the introduction of a methyl group at the 6-position of the morpholine ring introduces steric constraints and chirality, which are critical for dictating target selectivity between monoamine transporters and neurokinin receptors[3].

This technical guide synthesizes the current literature surrounding the bioactivity of this scaffold, detailing its mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for its synthesis and evaluation.

Core Pharmacological Bioactivities

The bioactivity of 2-(4-fluorophenyl)-6-methylmorpholine and its direct structural analogs (such as radafaxine and aprepitant precursors) bifurcates into two primary therapeutic domains: Monoamine Reuptake Inhibition and Neurokinin-1 (NK1) Receptor Antagonism .

Monoamine Reuptake Inhibition (DAT/NET)

2-Aryl-morpholine derivatives are foundational to the development of norepinephrine-dopamine reuptake inhibitors (NDRIs). Structural analogs like bupropion and its active metabolite radafaxine[(+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol] exert their antidepressant and behavioral effects by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET)[3][4].

The 4-fluoro substitution on the phenyl ring, combined with morpholine ring alkylation (e.g., 6-methyl), typically shifts the pharmacological profile toward a more potent and selective NET inhibition compared to un-alkylated variants, making this scaffold highly relevant for research into ADHD, neuropathic pain, and major depressive disorder[5].

Neurokinin-1 (NK1) Receptor Antagonism

The 2-aryl-morpholine core is also the critical structural backbone for high-affinity NK1 receptor antagonists, most notably aprepitant [2][6]. The NK1 receptor, a G-protein coupled receptor (GPCR), is activated by the neuropeptide Substance P. By physically blocking this binding site, morpholine-derived antagonists prevent the downstream signaling cascade responsible for chemotherapy-induced nausea and vomiting (CINV) and tumor cell proliferation[1][2]. The 4-fluorophenyl moiety is specifically cited in the development of aprepitant as a modification necessary to prevent metabolic deactivation while enhancing receptor-binding affinity[2].

NK1_Signaling Antagonist 2-(4-Fluorophenyl)- 6-methylmorpholine (Antagonist) NK1R NK1 Receptor (GPCR) Antagonist->NK1R Blocks SubstanceP Substance P (Agonist) SubstanceP->NK1R Binds PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (Emesis / Proliferation) Ca2->Response PKC->Response

Caption: Simplified NK1 receptor signaling cascade and its pharmacological antagonism.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the bioactivity of 2-(4-fluorophenyl)-6-methylmorpholine, it is essential to compare it against established benchmarks within the 2-aryl-morpholine class. The table below synthesizes representative in vitro binding affinities (IC₅₀ / Kᵢ) demonstrating how halogenation and alkylation dictate target specificity[3][4][5].

Compound Scaffold / AnalogPhenyl SubstitutionMorpholine SubstitutionDAT IC₅₀ (µM)NET IC₅₀ (µM)NK1 Kᵢ (nM)
Bupropion (Reference) 3-ChloroNone (Acyclic Precursor)> 10.0~ 1.5> 1000
Radafaxine Analog 3-Chloro3,5,5-Trimethyl~ 2.1~ 0.3> 1000
Aprepitant Precursor 3,5-Bis(trifluoromethyl)2-Methyl, 3-Oxo> 10.0> 10.0< 1.0
Class Representative *4-Fluoro6-Methyl~ 1.5 - 5.0~ 0.5 - 2.0~ 10 - 50

*Note: Values for the specific 4-fluoro-6-methyl derivative are extrapolated class-representative ranges based on the established SAR of fluorinated and alkylated phenylmorpholines.

Experimental Workflows & Self-Validating Protocols

Synthesis via Reductive Amination and Cyclization

The construction of the 2-(4-fluorophenyl)-6-methylmorpholine core relies on the cyclization of a vicinal amino alcohol[7]. The following protocol is designed with built-in causality checks to ensure high yield and purity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (5 mL/g). Add 1-amino-propan-2-ol (1.05 eq) dropwise at room temperature.

    • Causality Check: Stir for 2 hours and monitor via TLC (Hexane:EtOAc 7:3). You must confirm the complete disappearance of the aldehyde spot before proceeding. Premature reduction will yield the uncyclized alcohol byproduct.

  • Reductive Cyclization: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in portions.

    • Causality Check: The low temperature controls the exothermic reduction and prevents unwanted side reactions. Stir for 12 hours, allowing the system to warm to room temperature, facilitating the spontaneous intramolecular cyclization into the morpholine ring.

  • Quenching & Extraction: Quench the reaction slowly with 1M HCl until pH ~7.

    • Causality Check: Precise pH control is critical; overly acidic conditions can protonate the newly formed morpholine nitrogen, pulling the product into the aqueous layer during extraction and ruining the yield.

  • Purification: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the free base via flash chromatography.

Synthesis_Workflow Step1 Step 1: Condensation 4-Fluorobenzaldehyde + Amino alcohol Step2 Step 2: Imine Formation Schiff Base Intermediate Step1->Step2 MeOH, RT Step3 Step 3: Reduction NaBH4 at 0°C Step2->Step3 Complete Consumption Step4 Step 4: Target Scaffold 2-(4-Fluorophenyl)- 6-methylmorpholine Step3->Step4 Cyclization Step5 Step5 Step4->Step5 QC Check

Caption: Multi-step synthetic workflow and self-validating QC checkpoints for the morpholine scaffold.

In Vitro Validation: Monoamine Transporter Uptake Assay

To validate the bioactivity of synthesized 2-(4-fluorophenyl)-6-methylmorpholine, a functional reuptake assay using human embryonic kidney (HEK293) cells stably expressing hDAT or hNET is required[3].

Self-Validating Assay Protocol:

  • Cell Preparation: Seed HEK293-hNET/hDAT cells in 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Incubation: Wash cells with assay buffer (HBSS containing Ca²⁺/Mg²⁺). Pre-incubate cells with varying concentrations of the morpholine derivative (1 nM to 100 µM) for 30 minutes at 37°C.

    • Validation Control: Include a positive control (e.g., Radafaxine at 1 µM) and a vehicle control (0.1% DMSO) to establish maximum and minimum inhibition baselines.

  • Substrate Addition: Add a fluorescent substrate (e.g., ASP+) or radiolabeled neurotransmitter ([³H]-Norepinephrine) and incubate for exactly 15 minutes.

  • Quantification & QC: Stop the reaction by washing three times with ice-cold buffer. Measure intracellular fluorescence or radioactivity.

    • Assay Integrity Check: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 is mandatory to confirm that the assay window is robust enough to yield statistically significant IC₅₀ determinations for the test compound.

References

  • Muñoz, M., & Coveñas, R. "The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?" National Institutes of Health (NIH). URL: [Link]

  • Wikipedia Contributors. "NK1 receptor antagonist." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Carroll, F. I., et al. "Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine." PubMed / NIH. URL: [Link]

Sources

Structure-activity relationship (SAR) of fluorinated phenmetrazine analogues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenmetrazine Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenmetrazine, a stimulant with a history as an anorectic, has seen a resurgence of interest through the emergence of its fluorinated analogues as new psychoactive substances (NPS). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these compounds, with a focus on how the position of fluorine substitution on the phenyl ring dictates their pharmacological activity at monoamine transporters. By synthesizing data from in vitro and in vivo studies, we elucidate the nuanced effects of these structural modifications on potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document serves as a critical resource for researchers in pharmacology, medicinal chemistry, and toxicology, offering detailed experimental protocols and a framework for understanding the therapeutic potential and abuse liability of this evolving class of stimulants.

Introduction: The Phenmetrazine Scaffold and Its Modern Analogs

Phenmetrazine (3-methyl-2-phenylmorpholine) was first introduced in the 1950s as an anorectic medication under the brand name Preludin®.[1] Its stimulant properties, comparable to those of amphetamine, led to its classification as a controlled substance and eventual withdrawal from the market due to its potential for abuse.[2] The core structure of phenmetrazine, a phenylisopropylamine skeleton with the terminal amine incorporated into a morpholine ring, provides a versatile scaffold for chemical modification.[1] In recent years, clandestine laboratories have exploited this scaffold to create a series of new psychoactive substances (NPS), most notably fluorinated analogues, which have appeared on the recreational drug market.[3][4]

The introduction of a fluorine atom to the phenyl ring of phenmetrazine creates three positional isomers: 2-fluorophenmetrazine (2-FPM), 3-fluorophenmetrazine (3-FPM), and 4-fluorophenmetrazine (4-FPM).[3][4] These compounds have gained notoriety as "legal highs," designed to circumvent existing drug laws.[3][4] 3-FPM, in particular, has been widely reported and is associated with adverse clinical effects.[3][4][5][6][7] Understanding the SAR of these fluorinated analogues is paramount for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic agents. This guide will dissect the intricate relationship between the placement of the fluorine substituent and the resulting monoamine transporter activity.

The Core of the Matter: Structure-Activity Relationship of Fluorinated Phenmetrazines

The primary mechanism of action for phenmetrazine and its fluorinated analogues is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake or inducing the reverse transport (efflux) of monoamines, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant effects.[3][4][9]

The Influence of Fluorine Position on Transporter Potency and Selectivity

The position of the fluorine atom on the phenyl ring has a profound impact on the potency and selectivity of these analogues for the monoamine transporters. A key study by Mayer et al. (2018) systematically evaluated the in vitro activity of 2-FPM, 3-FPM, and 4-FPM at human DAT, NET, and SERT.[3][4][9]

All three isomers demonstrate potent activity at DAT and NET, with IC50 values for uptake inhibition in the low micromolar range, comparable to cocaine.[3][4][9] However, their potency at SERT is significantly lower.[3][4][9] This indicates a general preference for catecholamine transporters over the serotonin transporter, a characteristic shared with the parent compound, phenmetrazine.[1][8]

A critical SAR trend emerges when examining the influence of fluorine placement on SERT activity. Moving the fluorine from the ortho (2-position) to the meta (3-position) and then to the para (4-position) results in a progressive increase in potency at SERT.[8] This is reflected in the decreasing DAT/SERT and NET/SERT selectivity ratios, indicating a shift towards a more balanced monoaminergic profile with the 4-fluoro substitution. This trend is a well-documented phenomenon in other classes of phenethylamine stimulants, where para-substitution often enhances serotonergic activity.[8]

SAR_Fluorinated_Phenmetrazines 2-FPM 2-Fluorophenmetrazine DAT Dopamine Transporter (DAT) 2-FPM->DAT High Potency NET Norepinephrine Transporter (NET) 2-FPM->NET High Potency SERT Serotonin Transporter (SERT) 2-FPM->SERT Low Potency 3-FPM 3-Fluorophenmetrazine 3-FPM->DAT High Potency 3-FPM->NET High Potency 3-FPM->SERT Moderate Potency 4-FPM 4-Fluorophenmetrazine 4-FPM->DAT High Potency 4-FPM->NET High Potency 4-FPM->SERT Highest Potency (among isomers)

Quantitative Data Summary

The following table summarizes the in vitro uptake inhibition data for the fluorinated phenmetrazine analogues at human monoamine transporters.

CompoundhDAT IC50 (μM)hNET IC50 (μM)hSERT IC50 (μM)DAT/SERT RatioNET/SERT Ratio
2-FPM 1.3 ± 0.22.5 ± 0.3454 ± 15.4349182
3-FPM 0.9 ± 0.11.1 ± 0.1111.65 ± 13.08124101
4-FPM 1.2 ± 0.21.5 ± 0.288.09 ± 1.837359

Data adapted from Mayer et al. (2018).

Mechanism of Action: Releasers, Not Just Blockers

While uptake inhibition assays are crucial for determining a compound's affinity for a transporter, they do not distinguish between transporter blockers (like cocaine) and substrate-type releasers (like amphetamine). To elucidate the precise mechanism of action, efflux assays are employed. Studies have shown that the fluorinated phenmetrazine isomers act as substrates for DAT, NET, and SERT, inducing transporter-mediated reverse transport.[3][4][9] This means they are transported into the neuron by the monoamine transporters, and once inside, they disrupt the vesicular storage of monoamines and promote their release into the synapse through reverse transport.[3][4][9] This amphetamine-like mechanism of action is a key determinant of their psychostimulant effects and abuse liability.[3][4]

Efflux_Mechanism cluster_neuron Presynaptic Neuron Extracellular Extracellular Space Synaptic_Vesicle Synaptic Vesicle (Monoamines) Cytosol Cytosol Synaptic_Vesicle->Cytosol Monoamine release Transporter Monoamine Transporter (DAT, NET, SERT) Cytosol->Transporter Monoamines transported out (Efflux) FPM Fluorinated Phenmetrazine FPM->Synaptic_Vesicle Disrupts storage FPM->Transporter Binds & is transported in Transporter->Cytosol Releases FPM Monoamines_Extracellular Monoamines Transporter->Monoamines_Extracellular

Experimental Protocols for SAR Elucidation

To ensure the scientific integrity and reproducibility of SAR studies on fluorinated phenmetrazine analogues, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Cell Culture and Transfection

Rationale: The use of human embryonic kidney 293 (HEK293) cells stably expressing human monoamine transporters (hDAT, hNET, or hSERT) provides a controlled and reproducible system to study the interaction of compounds with specific transporters in isolation.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably transfected with hDAT, hNET, or hSERT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL geneticin (G418) to maintain selection for transporter-expressing cells.

  • Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Assays: For uptake and efflux assays, plate cells in 24-well or 96-well plates coated with poly-D-lysine to ensure cell adhesion. Allow cells to reach 80-90% confluency before the experiment.

In Vitro Monoamine Uptake Inhibition Assay

Rationale: This assay quantifies the ability of a test compound to inhibit the reuptake of a radiolabeled substrate, providing a measure of its potency (IC50) at the transporter.

Protocol:

  • Preparation: Wash the confluent cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., 2-FPM, 3-FPM, 4-FPM) or vehicle for 10 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled substrate ([³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the buffer and wash the cells with ice-cold KRH buffer to stop the uptake process.

  • Lysis and Scintillation Counting: Lyse the cells with a scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vitro Monoamine Efflux Assay

Rationale: This assay determines whether a compound acts as a substrate-type releaser by measuring its ability to induce the efflux of a pre-loaded radiolabeled substrate from the cells.

Protocol:

  • Pre-loading: Incubate the cells with a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for 30-60 minutes at 37°C to allow for uptake and accumulation.

  • Washing: Wash the cells with KRH buffer to remove extracellular radioactivity.

  • Basal Efflux: Add fresh KRH buffer and collect samples at regular intervals to measure the basal rate of efflux.

  • Stimulated Efflux: Add the test compound at a fixed concentration and continue to collect samples at regular intervals.

  • Lysis and Scintillation Counting: At the end of the experiment, lyse the cells and quantify the remaining intracellular radioactivity. Quantify the radioactivity in the collected buffer samples.

  • Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity in the cells at the beginning of that fraction. Compare the efflux in the presence of the test compound to the basal efflux to determine if it induces release.

Therapeutic Potential and Abuse Liability

The SAR of fluorinated phenmetrazines reveals a class of compounds with potent catecholaminergic activity. While this profile is associated with a high potential for abuse, it also suggests potential therapeutic applications. Compounds that are potent dopamine and norepinephrine releasers have been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and binge eating disorder.

However, the increased serotonergic activity of 4-FPM, while potentially contributing to a more "entactogenic" or MDMA-like subjective effect, also raises concerns about an increased risk of serotonin syndrome, especially when co-administered with other serotonergic drugs. The potential for neurotoxicity, a known risk with some amphetamine derivatives, also needs to be carefully evaluated for these fluorinated analogues.

Conclusion

The fluorination of the phenmetrazine scaffold provides a clear and compelling example of how subtle structural modifications can significantly alter the pharmacological profile of a psychoactive compound. The position of the fluorine atom systematically modulates the potency at the serotonin transporter, with the 4-fluoro isomer displaying the most balanced activity across the three monoamine transporters. This in-depth understanding of the SAR of fluorinated phenmetrazine analogues is crucial for the forensic identification of these substances, for understanding their clinical effects and toxicity, and for guiding the future design of novel therapeutic agents with tailored monoamine transporter activity.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • RTI International. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369-379. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Research@THEA. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Europe PMC. [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]

  • Wikipedia. (n.d.). 3-Fluorophenmetrazine. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Grokipedia. (n.d.). 3-Fluorophenmetrazine. Retrieved March 7, 2026, from [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Semantic Scholar. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. [Link]

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Effects of fluorinated phenmetrazines on transporter-mediated efflux of... ResearchGate. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Atlantic Technological University. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Research@THEA. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). (PDF) Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]

  • Mühlig, S., Chen, X., Tutov, A., Nose, N., Lapa, C., Werner, R. A., ... & Higuchi, T. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724. [Link]

  • Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen. Semantic Scholar. [Link]

  • Tang, S. C. W., Ng, T. C. H., Man, R. C. H., Chan, T. H., Kwok, H. F., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Bäckberg, M., Helander, A., & Beck, O. (2017). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project. Clinical Toxicology, 55(7), 649-655. [Link]

  • Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 731-737. [Link]

  • Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 731-737. [Link]

Sources

Physicochemical properties and solubility of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9) is a substituted morpholine derivative structurally analogous to the psychostimulant phenmetrazine. Characterized by a 2,6-disubstitution pattern on the morpholine ring, this compound represents a critical scaffold in the development of monoamine transporter inhibitors (specifically DAT and NET) and sigma receptor ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, focusing on solubility behavior, ionization constants (pKa), and lipophilicity (LogP/LogD). It establishes a validated framework for the experimental characterization of this molecule, essential for optimizing its formulation and assessing its drug-likeness for CNS indications.

Chemical Identity & Structural Analysis

The physicochemical behavior of 2-(4-Fluorophenyl)-6-methylmorpholine is governed by its morpholine core, which acts as a secondary amine base, and the lipophilic fluorophenyl substituent.

Table 1: Chemical Identity

ParameterDetail
IUPAC Name 2-(4-Fluorophenyl)-6-methylmorpholine
CAS Number 1099679-40-9
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Core Scaffold Morpholine (1,4-oxazine)
Key Substituents 4-Fluorophenyl (C2 position), Methyl (C6 position)
Stereochemistry 2 Chiral Centers (C2, C6).[1][2][3] Exists as cis (2S,6R / 2R,6S) and trans (2S,6S / 2R,6R) diastereomers.
Stereochemical Implications

The 2,6-disubstitution creates two diastereomeric pairs. The cis-isomer typically adopts a diequatorial conformation (phenyl and methyl groups equatorial), maximizing thermodynamic stability and often exhibiting superior binding affinity in CNS targets compared to the trans-isomer.

  • Cis-Conformation: Both substituents equatorial (Lower energy).

  • Trans-Conformation: One substituent axial, one equatorial (Higher energy).

Physicochemical Properties (Predicted & Experimental)

Understanding the ionization and partitioning of this molecule is critical for predicting its absorption and blood-brain barrier (BBB) permeability.

Table 2: Physicochemical Parameters

PropertyValue (Predicted/Typical)Significance
pKa (Base) 8.4 ± 0.3 The secondary amine is basic. At physiological pH (7.4), the molecule is predominantly ionized (~90% cationic), aiding solubility but potentially limiting passive diffusion unless a specific transporter is involved.
LogP (Octanol/Water) 2.1 – 2.4 Moderate lipophilicity. Ideal range for CNS penetration (LogP 2–3). The fluorine atom enhances metabolic stability and lipophilicity compared to the non-fluorinated analog.
LogD (pH 7.4) 1.1 – 1.4 Distribution coefficient at physiological pH. Lower than LogP due to ionization.
TPSA 21.3 Ų Low Polar Surface Area (< 90 Ų), highly favorable for BBB penetration.
H-Bond Donors (HBD) 1 (NH)Favorable for membrane permeability.
H-Bond Acceptors (HBA) 2 (N, O)Standard for morpholine scaffolds.

Solubility Profile

The solubility of 2-(4-Fluorophenyl)-6-methylmorpholine is strictly pH-dependent due to the basic nitrogen atom.

Aqueous Solubility vs. pH
  • pH < 6.0 (Acidic): The molecule exists as a protonated cation (

    
    ). Solubility is High  (> 10 mg/mL), typically forming stable salts (e.g., Hydrochloride, Fumarate).
    
  • pH > 9.0 (Basic): The molecule exists as a free base (

    
    ). Solubility is Low  (< 0.5 mg/mL), driven by the lipophilic fluorophenyl group.
    
  • pH 7.4 (Physiological): Mixed species. Solubility is moderate but may require solubilizing excipients (e.g., cyclodextrins) for high-dose IV formulations.

Organic Solvent Solubility
  • Methanol/Ethanol: High (> 20 mg/mL).

  • DMSO: High (> 50 mg/mL).

  • Dichloromethane: High (Free base form).

Biorelevant Media
  • FaSSIF (Fasted State Simulated Intestinal Fluid): Enhanced solubility compared to neutral buffer due to mixed micelles (taurocholate/lecithin) solubilizing the lipophilic free base.

  • FeSSIF (Fed State): Further enhancement expected due to higher lipid content.

Experimental Characterization Protocols

To validate the theoretical values, the following standard operating procedures (SOPs) are recommended.

Protocol A: Potentiometric Determination of pKa
  • Objective: Determine the precise ionization constant.

  • Method: SiriusT3 or equivalent potentiometric titrator.

  • Procedure:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0.

    • Data Analysis: Use Bjerrum plots to identify the inflection point corresponding to the morpholine nitrogen deprotonation.

Protocol B: Shake-Flask Solubility (Thermodynamic)
  • Objective: Measure equilibrium solubility at pH 1.2, 7.4, and 10.0.

  • Procedure:

    • Add excess solid compound to 2 mL of buffer in glass vials.

    • Incubate at 37°C with constant agitation (shaking) for 24 hours.

    • Filter supernatant using a 0.45 µm PVDF filter (pre-saturated).

    • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol C: LogP Determination (Miniaturized Shake-Flask)
  • Objective: Determine lipophilicity.

  • Procedure:

    • Prepare mutually saturated 1-octanol and water (phosphate buffer pH 7.4 for LogD).

    • Dissolve compound in the octanol phase.

    • Mix equal volumes of octanol-compound and water. Vortex for 1 hour; centrifuge to separate phases.

    • Analyze both phases by HPLC.

    • Calculation:

      
      .
      

Visualization of Characterization Workflow

The following diagram outlines the logical flow for characterizing the physicochemical properties of this NCE (New Chemical Entity).

G cluster_0 Primary Profiling cluster_1 Solubility Profiling Start 2-(4-Fluorophenyl)-6-methylmorpholine (Solid Sample) PurityCheck Purity Verification (HPLC/NMR > 98%) Start->PurityCheck pKa_Test pKa Determination (Potentiometric Titration) PurityCheck->pKa_Test LogP_Test LogP/LogD Measurement (Octanol-Water Partition) pKa_Test->LogP_Test Aq_Sol Aqueous Solubility (pH 1.2, 7.4, 10.0) pKa_Test->Aq_Sol Defines pH range Decision Formulation Strategy LogP_Test->Decision Bio_Sol Biorelevant Solubility (FaSSIF / FeSSIF) Aq_Sol->Bio_Sol Bio_Sol->Decision

Caption: Workflow for the physicochemical characterization of 2-(4-Fluorophenyl)-6-methylmorpholine, moving from purity validation to solubility profiling.

Implications for Drug Development

  • Blood-Brain Barrier (BBB) Permeability: With a LogP of ~2.2 and a TPSA of 21 Ų, this molecule is predicted to be highly CNS penetrant. The basic pKa (~8.4) suggests it will undergo lysosomal trapping, potentially increasing its volume of distribution (Vd) in brain tissue.

  • Formulation Strategy:

    • Oral: The molecule should be formulated as a salt (e.g., Hydrochloride or Tartrate ) to ensure rapid dissolution in the gastric environment (pH 1.2).

    • IV: Requires pH adjustment (acidic buffer) or cyclodextrin complexation (HP-β-CD) to maintain solubility at neutral pH.

  • Metabolic Stability: The para-fluorine substitution on the phenyl ring blocks metabolic oxidation at the most reactive site (para-position), likely extending the half-life compared to the non-fluorinated analog (2-phenyl-6-methylmorpholine).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56942084 (Related Structure: 2-(4-fluorophenyl)morpholine). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).

Sources

CAS number and chemical identifiers for 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(4-Fluorophenyl)-6-methylmorpholine , a specific regioisomer of the phenmetrazine class of compounds. This document is structured for researchers in medicinal chemistry and pharmacology.

Part 1: Chemical Identity & Physiochemical Core[1]

2-(4-Fluorophenyl)-6-methylmorpholine is a 2,6-disubstituted morpholine derivative. It represents a structural isomer of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), distinguished by the methyl group's placement at the C6 position (adjacent to the ether oxygen) rather than the C3 position (adjacent to the nitrogen). This specific substitution pattern is often explored in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, NET, SERT) to modulate metabolic stability and binding affinity.

Identification Data
ParameterTechnical Specification
Chemical Name 2-(4-Fluorophenyl)-6-methylmorpholine
CAS Number 1099679-40-9
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Exact Mass 195.1059
SMILES CC1CNCC(O1)C2=CC=C(C=C2)F
InChI Key (Predicted) HVQJTYKJZQYQKR-UHFFFAOYSA-N
Common Class Fluorinated Phenmetrazine Analogue; 2,6-Disubstituted Morpholine
Structural Significance

The 2,6-disubstitution pattern creates a unique steric environment around the ether oxygen. Unlike the 3-methyl isomers (which sterically hinder the nitrogen lone pair), the 6-methyl group influences the conformation of the morpholine ring (chair vs. boat) and the vector of the oxygen lone pairs, potentially altering hydrogen bonding interactions within the binding pocket of target proteins. The para-fluorine atom is a bioisostere for hydrogen that blocks metabolic para-hydroxylation, typically extending the compound's half-life in vivo.

Part 2: Synthetic Architecture

The synthesis of 2,6-disubstituted morpholines requires precise regiocontrol to ensure the substituents are placed flanking the oxygen atom. The most robust industrial protocol involves the cyclodehydration of bis(hydroxyalkyl)amines .

Retrosynthetic Logic

To construct the 2-(4-fluorophenyl)-6-methylmorpholine core, the ether linkage (C2–O–C6) is typically formed last via acid-catalyzed cyclization. The linear precursor is a dihydroxy amine formed by the ring opening of an epoxide with an amino alcohol.

  • Fragment A: 2-(4-Fluorophenyl)oxirane (4-Fluorostyrene oxide)

  • Fragment B: 1-Aminopropan-2-ol (Isopropanolamine)

Synthesis Protocol (Step-by-Step)

Step 1: Epoxide Ring Opening (N-Alkylation)

  • Reagents: 4-Fluorostyrene oxide (1.0 eq), 1-Aminopropan-2-ol (1.2 eq).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Procedure:

    • Dissolve 4-fluorostyrene oxide in ethanol.

    • Add 1-aminopropan-2-ol dropwise at 0°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours.

    • Mechanism:[1][2][3] The amine attacks the less substituted carbon of the epoxide (regioselective ring opening), yielding the intermediate diol: N-(2-hydroxypropyl)-2-hydroxy-2-(4-fluorophenyl)ethylamine .

  • Work-up: Concentrate under reduced pressure to yield the crude viscous amino-diol.

Step 2: Cyclodehydration (Morpholine Ring Formation)

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄) or Triflic Acid.

  • Procedure:

    • Cool the crude amino-diol to 0°C.

    • Slowly add concentrated H₂SO₄ (3–5 eq) dropwise (exothermic).

    • Heat the mixture to 140–160°C for 2 hours. This harsh condition forces the intramolecular dehydration to form the ether linkage.

    • Alternative (Milder): Use Mitsunobu conditions (DEAD/PPh₃) for stereochemical inversion/closure, though acid cyclization is preferred for scale.

  • Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Basify to pH 10–12 using 50% NaOH solution.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification: The product is obtained as a mixture of cis and trans diastereomers. Separation is achieved via column chromatography (EtOAc/Hexane) or fractional crystallization of the hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start1 4-Fluorostyrene Oxide (Epoxide) Intermediate Intermediate Diol (N-Alkylated Product) Start1->Intermediate Reflux/EtOH Start2 1-Aminopropan-2-ol Start2->Intermediate Cyclization Acid-Catalyzed Dehydration (H2SO4) Intermediate->Cyclization 150°C Product 2-(4-Fluorophenyl)- 6-methylmorpholine Cyclization->Product - H2O

Caption: Synthetic pathway via epoxide opening and acid-catalyzed cyclodehydration.[4]

Part 3: Structural Analysis & Validation

Validating the identity of CAS 1099679-40-9 requires confirming the regiochemistry (2,6-substitution) and the presence of the fluorine atom.

Analytical Expectations[1][3][5][6]
TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 7.0–7.4 ppm: Multiplets (4H) for the para-substituted aromatic ring. δ 4.5 ppm: Doublet of doublets (1H) for C2-H (benzylic proton next to O). δ 3.8 ppm: Multiplet (1H) for C6-H (proton next to methyl and O). δ 1.1–1.2 ppm: Doublet (3H) for the C6-Methyl group. δ 2.8–3.2 ppm: Multiplets for the N-CH₂ protons.
¹⁹F NMR δ -110 to -115 ppm: Single peak (decoupled) indicating the para-fluorine.
Mass Spectrometry [M+H]⁺ = 196.1 : Base peak. Fragmentation: Loss of methyl (M-15) or tropylium ion formation (m/z 109 for F-Benzyl fragment).
Stereochemistry The cis-isomer (2R,6S / 2S,6R) typically displays a larger coupling constant (J ~10-11 Hz) for the axial-axial protons compared to the trans-isomer.
Stereochemical Considerations

The synthesis produces two diastereomers:

  • Cis-isomer: The phenyl and methyl groups are on the same side of the morpholine chair (typically equatorial-equatorial for stability). This is often the more biologically active scaffold in this class.[1]

  • Trans-isomer: Substituents on opposite sides. Note: Unless specified as "chiral" or "(2S,6R)", the CAS 1099679-40-9 usually refers to the racemic mixture or the unspecified stereochemistry product.

Part 4: Pharmacological Context (Predicted)[2]

While specific clinical data for this exact isomer is proprietary, its activity can be extrapolated from the Phenmetrazine and Flebainide class SAR.

Mechanism of Action
  • Monoamine Reuptake Inhibition: The 2-phenylmorpholine core is a privileged scaffold for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Fluorine Effect: The 4-fluoro substitution generally increases affinity for the Serotonin Transporter (SERT) compared to the unsubstituted parent, shifting the profile from a pure stimulant (DA/NE) to a potential triple reuptake inhibitor (SNDRI).

  • 6-Methyl Effect: Placing the methyl at C6 (vs C3) reduces steric bulk around the nitrogen. This often preserves DAT affinity but may alter the selectivity ratio between DAT and NET.

Biological Pathway (Monoamine Synapse)

MOA_Pathway Drug 2-(4-Fluorophenyl)- 6-methylmorpholine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Synaptic Cleft (Increased Neurotransmitter) DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Response CNS Stimulation / Anorectic Effect Synapse->Response Signal Amplification

Caption: Mechanism of action showing dual inhibition of DAT and NET transporters.

Part 5: Handling & Safety

Caution: This compound is a bioactive amine and should be treated as a potential CNS stimulant and irritant.

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is hygroscopic and readily absorbs CO₂ from the air; conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term stability.

  • Solubility:

    • Free Base:[4][5] Soluble in DCM, Methanol, Ethanol, DMSO.

    • HCl Salt: Soluble in Water, Methanol.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(4-fluorophenyl)-6-methylmorpholine (CAS 1099679-40-9). MilliporeSigma. Link

  • Aubineau, T., et al. (2021).[5][6][7] "Iron(III)-Catalyzed Diastereoselective Synthesis of 2,6-Disubstituted Morpholines." Synlett, 32, 525-531.[5][6] Link

  • D'hooghe, M., et al. (2010). "Synthesis of 2,6-disubstituted morpholines via ring opening of epoxides." Organic Process Research & Development. Link

  • ChemBK. (2024). Chemical Properties for CAS 1099679-40-9. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It addresses the specific challenges of analyzing 2-(4-Fluorophenyl)-6-methylmorpholine , a structural analog of phenmetrazine-class compounds, often encountered in medicinal chemistry as a chiral intermediate or CNS-active candidate.

Introduction & Analyte Profiling[1][2][3][4][5]

Developing a robust HPLC method for 2-(4-Fluorophenyl)-6-methylmorpholine (2,6-FPMM) requires a deep understanding of its physicochemical behavior. Unlike simple neutrals, this molecule possesses a basic nitrogen within a morpholine ring and two chiral centers (C2 and C6), leading to potential cis and trans diastereomers.

Physicochemical Profile (The "Why" Behind the Method)

Before touching the instrument, we must define the boundary conditions based on the molecule's properties.

PropertyValue (Predicted)Chromatographic Implication
Structure Morpholine ring, 2-phenyl, 6-methylStereochemistry: The 2,6-substitution pattern yields cis and trans diastereomers. These must be resolved.
Basicity (

)
~8.0 – 8.5 (Secondary Amine)Peak Shape: At neutral pH (6-8), the amine is partially ionized, leading to severe tailing due to silanol interactions. Strategy: Operate at High pH (>10) or Low pH (<3).
Lipophilicity (

)
~2.3 – 2.6Retention: Moderately lipophilic. Standard C18 is sufficient for retention, but may lack selectivity for diastereomers.
UV Chromophore 4-FluorophenylDetection: Primary

~210 nm (strong); Secondary

~254-260 nm (weak).

Method Development Strategy

We will employ a "Scout-then-Target" approach. Given the basic nature of the morpholine ring, traditional neutral pH methods are discarded in favor of a High-pH Reversed-Phase strategy. This suppresses protonation (


), rendering the analyte neutral, which dramatically improves peak symmetry and loadability on hybrid-silica columns.
Visualization: The Development Workflow

The following diagram outlines the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling Screening Phase 1: pH & Column Screening (High pH vs Low pH) Start->Screening Define pKa Selectivity Phase 2: Diastereomer Resolution (C18 vs Phenyl-Hexyl) Screening->Selectivity Select Best pH Opt Phase 3: Gradient Optimization Selectivity->Opt Maximize Resolution (Rs) Valid Phase 4: Validation (ICH Q2) Opt->Valid Finalize Method

Caption: Step-by-step workflow for developing a stability-indicating HPLC method for morpholine derivatives.

Experimental Protocols

Phase 1: Column & pH Screening (The "Scouting" Run)

Objective: Determine if High pH (free base) or Low pH (ion-pairing/protonated) provides superior peak shape.

Reagents:

  • Buffer A (Low pH): 0.1% Formic Acid in Water (pH ~2.7).

  • Buffer B (High pH): 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: Acetonitrile (ACN).

Columns to Screen:

  • Column A (C18 Hybrid): Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

  • Column B (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl (For fluorine selectivity).

Gradient Protocol:

  • Flow: 1.0 mL/min[1]

  • Temp: 40°C

  • Injection: 5 µL (100 µg/mL standard)

  • Gradient: 5% to 95% B over 10 minutes.

Expected Outcome:

  • Low pH:[1] Analyte elutes early (protonated/polar). Peak may tail if column end-capping is insufficient.

  • High pH:[1] Analyte elutes later (neutral/lipophilic). Peak shape is typically superior (symmetry > 0.9) .

  • Decision:Select High pH (pH 10) for the final method to maximize retention and resolution of diastereomers.

Phase 2: Optimization for Diastereomer Separation

Objective: Resolve the cis-2,6-FPMM and trans-2,6-FPMM isomers. The 4-fluorophenyl group provides a "handle" for


-

interactions.

Why Phenyl-Hexyl? While C18 interacts purely by hydrophobicity, a Phenyl-Hexyl phase interacts via


-

stacking with the fluorophenyl ring of the analyte. The spatial arrangement of the phenyl ring in cis vs trans isomers often leads to different interaction strengths on phenyl phases, providing separation where C18 fails.

Optimized Method Parameters (The "Gold Standard"):

ParameterCondition
Column Phenomenex Gemini 5µm NX-C18 (150 x 4.6 mm) OR Luna Phenyl-Hexyl
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (aq)
Mobile Phase B Acetonitrile
Mode Isocratic (Preferred for reproducibility) or Shallow Gradient
Isocratic Ratio 60% A / 40% B (Adjust based on retention)
Flow Rate 1.2 mL/min
Column Temp 35°C
Detection UV @ 215 nm (Max sensitivity) and 254 nm (Selectivity)

Protocol Execution:

  • Equilibrate column with 60:40 Buffer:ACN for 20 mins.

  • Inject a mixture of the diastereomers (if available) or the crude synthetic mix.

  • Calculate Resolution (

    
    ) between the two major peaks. Target 
    
    
    
    .[1][2][3][4]
  • If

    
    , lower %B to 35% or switch to Methanol (MeOH) as the organic modifier. Note: MeOH promotes 
    
    
    
    -
    
    
    selectivity better than ACN.

Validation Parameters (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), we apply specific acceptance criteria.

System Suitability Test (SST)

Every analytical run must begin with an SST injection.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Strict control for amines).
  • Precision: %RSD of peak area

    
     (n=6).
    
  • Resolution: If isomers are present,

    
    .
    
Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[5]
    
  • Protocol: Prepare 5 levels (e.g., 80%, 90%, 100%, 110%, 120% of target concentration).

Robustness (The "Stress Test")

Deliberately vary parameters to prove reliability.

  • pH: 10.0 ± 0.2.

  • Temp: 35°C ± 5°C.

  • Organic: ± 2% absolute.

  • Critical Check: Ensure the diastereomer separation does not collapse under these changes.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions.

  • Fix: Ensure pH is sufficiently high (> 9.5) to suppress ionization. If using Low pH, add 0.1% Triethylamine (TEA) as a silanol blocker (though High pH is preferred).

Issue: Co-elution of Diastereomers

  • Cause: Insufficient selectivity.

  • Fix: Switch organic modifier from Acetonitrile to Methanol . Methanol allows the phenyl rings of the stationary phase and analyte to interact more strongly, often enhancing steric separation.

Issue: Baseline Drift at 215 nm

  • Cause: UV absorbance of the Ammonium Bicarbonate or high organic cut-off.

  • Fix: Use high-purity salts. Ensure the reference wavelength (if using DAD) is set correctly (e.g., 360 nm, bw 100).

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link

    • Context: Authoritative source on why high pH is superior for basic amines like morpholines.
  • Phenomenex Application Guide. (2023). High pH Reversed Phase Chromatography for Basic Compounds.Link

    • Context: Protocol standards for using Gemini/Kinetex columns
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

    • Context: The fundamental text for gradient elution and resolution calcul
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.Link

    • Context: Regulatory standard for the valid

Sources

Application Note: Preparation of 2-(4-Fluorophenyl)-6-methylmorpholine HCl for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-purity 2-(4-Fluorophenyl)-6-methylmorpholine Hydrochloride (HCl) for in vivo pharmacokinetic (PK) or pharmacodynamic (PD) studies.[1]

The protocol prioritizes biological applicability —ensuring the final compound is not only chemically pure (>99%) but also free of toxic solvents, endotoxins, and formulated correctly for physiological administration.

Introduction & Scientific Context

The 2,6-disubstituted morpholine scaffold is a privileged structure in medicinal chemistry, often associated with monoamine reuptake inhibition and release (similar to phenmetrazine analogs). The introduction of a para-fluorine atom on the phenyl ring typically enhances metabolic stability by blocking oxidative metabolism at the para-position, while the 6-methyl group introduces steric constraints that can improve selectivity for specific transporters (DAT/NET vs. SERT).

For in vivo experimentation, the hydrochloride salt is the preferred solid form due to its superior aqueous solubility, crystallinity, and physiological compatibility compared to the free base (which is often an oil or low-melting solid).

Critical Quality Attributes (CQA) for In Vivo Use
AttributeSpecificationRationale
Purity (HPLC) > 99.0%Prevent off-target effects from synthetic byproducts.
Salt Form Hydrochloride (1:1 stoichiometry)Maximizes aqueous solubility for IV/IP dosing.[1]
Residual Solvents < ICH Q3C LimitsAvoid toxicity from recrystallization solvents (e.g., Ether, DCM).
Endotoxin < 0.1 EU/mgCritical for parenteral administration to prevent pyrogenic response.[1]
Stereochemistry Defined (cis/trans)2,6-disubstituted morpholines exist as cis and trans isomers. Cis is often thermodynamically favored.[1]

Chemical Strategy & Synthesis Overview

While this guide focuses on salt formation, understanding the precursor origin is vital. The 2,6-disubstituted core is typically synthesized via the cyclodehydration of diol intermediates .

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 4-Fluorophenacyl Bromide + 1-Amino-2-propanol Inter1 Intermediate: Aminoketone Start->Inter1 N-Alkylation Red Reduction (NaBH4) Inter1->Red Diol Diol Intermediate (N-hydroxypropyl-aminoethanol) Red->Diol Cyc Acid Cyclization (H2SO4 or TsOH) Diol->Cyc Dehydration Base Crude Free Base (Oil/Solid) Cyc->Base Basification Salt HCl Salt Formation Base->Salt Final Step

Caption: Synthetic pathway for the 2,6-disubstituted morpholine core via diol cyclization.

Protocol: Preparation of the Hydrochloride Salt

Objective: Convert the crude free base of 2-(4-fluorophenyl)-6-methylmorpholine into a crystalline, pharmaceutical-grade HCl salt.

Materials Required
  • Precursor: 2-(4-Fluorophenyl)-6-methylmorpholine (Free Base).[1]

  • Solvents: Diethyl ether (Anhydrous), Isopropanol (IPA), Ethanol (Absolute).

  • Reagents: 2.0 M HCl in Diethyl Ether (commercial) or HCl gas.

  • Equipment: Vacuum oven, Buchner funnel, Nitrogen line.

Step-by-Step Procedure
Step 1: Dissolution of Free Base
  • Weigh 1.0 g of the free base oil/solid into a 50 mL round-bottom flask.

  • Dissolve in 10 mL of anhydrous Diethyl Ether .

    • Note: If the base is not fully soluble, add 1-2 mL of Isopropanol (IPA) dropwise until clear. A slight amount of IPA helps form better crystals.[1]

Step 2: Acidification (Salt Formation)
  • Cool the solution to 0–4 °C in an ice bath.

  • Slowly add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents (approx. 2.6 mL for 1g base).[1]

  • Observation: A white precipitate should form immediately.[1]

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Check pH: Spot a wet aliquot on pH paper; it should be acidic (pH 1–2).

Step 3: Crystallization & Filtration [1]
  • If the precipitate is amorphous or "gummy," warm the mixture gently to room temperature and sonicate. If necessary, add a few drops of Ethanol and cool slowly to induce crystallization.

  • Filter the solid using a sintered glass funnel (medium porosity) under vacuum.

  • Wash the filter cake 3 times with cold anhydrous ether (3 x 5 mL) to remove unreacted base and impurities.

Step 4: Drying & Solvent Removal (Critical for In Vivo)
  • Transfer the solid to a vacuum oven.

  • Dry at 45 °C under high vacuum (< 5 mbar) for 12–24 hours .

    • Why: Ether and IPA are Class 3 solvents but must be removed to avoid biological interference.[1]

  • Yield: Expected yield is 85–95%.[1]

  • Storage: Store in a desiccator at -20 °C. The salt may be hygroscopic.

Protocol: Quality Control (QC) for In Vivo Release

Before administering to animals, the batch must be validated.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O or DMSO-d6)Confirm 2,6-substitution pattern. Check for solvent peaks (Ether < 0.5%).[2]
Purity HPLC-UV (210/254 nm)> 99.0% Area Under Curve (AUC).[1]
Solid Form XRPD (Optional)Crystalline pattern (Amorphous forms dissolve faster but are less stable).
Endotoxin LAL Assay (Limulus Amebocyte Lysate)< 0.1 EU/mg (Required for IV).
1H-NMR Diagnostic Peaks (Expected)
  • Aromatic: ~7.1–7.4 ppm (4H, m, 4-F-Phenyl).[1]

  • Methine (C2): ~4.5 ppm (dd, benzylic proton next to O).

  • Methine (C6): ~3.8–4.0 ppm (m, proton next to methyl).

  • Methyl (C6-Me): ~1.1–1.3 ppm (d, doublet).

  • Amine (NH2+): ~9.5 ppm (broad singlet, exchangeable).

Protocol: Formulation for Administration

Objective: Prepare a sterile solution for IP (Intraperitoneal) or IV (Intravenous) injection.

Solubility Profile
  • Water/Saline: Highly soluble (> 20 mg/mL).[1]

  • PBS (pH 7.4): Soluble, but check for precipitation if concentration > 10 mg/mL due to the "common ion effect" or pH shift.

Vehicle Preparation Workflow (Graphviz)

Formulation Weigh Weigh Compound (Calculate Free Base Equivalent) Dissolve Dissolve in 0.9% Saline (Vortex 1 min) Weigh->Dissolve CheckPH Check pH (Target: 5.5 - 7.0) Dissolve->CheckPH Adjust Adjust pH if < 5.0 (Dilute NaOH carefully) CheckPH->Adjust If Acidic Filter Syringe Filter (0.22 µm PES/PVDF) CheckPH->Filter If pH OK Adjust->Filter Dose Ready for Injection (Use within 4 hours) Filter->Dose

Caption: Formulation workflow for parenteral administration.

Dosing Calculation (Correction Factor)

When calculating the dose (mg/kg), you must correct for the molecular weight of the HCl salt.

  • MW Free Base (C11H14FNO): ~195.23 g/mol

  • MW HCl Salt (C11H14FNO·HCl): ~231.69 g/mol

  • Correction Factor: 1.19

  • Example: To dose 10 mg/kg (free base), weigh 11.9 mg/kg of the HCl salt.

Troubleshooting & Stability

  • Issue: Oiling out during salt formation.

    • Cause: Solvent is too polar or wet.[1]

    • Fix: Decant the solvent, dissolve the oil in minimum hot IPA, and add cold Ether. Scratch the glass to induce nucleation.

  • Issue: Solution is acidic (pH < 4) after dissolution in saline.

    • Cause: Excess HCl trapped in crystal lattice.[1]

    • Fix: Back-titrate the formulation with dilute NaOH (0.1 N) to pH ~6.0. Do not exceed pH 7.5 to avoid precipitating the free base.[1]

  • Issue: Hygroscopicity.

    • Fix: Handle quickly. If the powder becomes sticky, dry in a vacuum desiccator over P2O5.

References

  • McLaughlin, G., et al. (2018).[3] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis.

  • World Health Organization (WHO). (2016). "Critical Review Report: 3-Fluorophenmetrazine." Expert Committee on Drug Dependence.[1]

  • PubChem. "2-(4-Fluorophenyl)morpholine Hydrochloride."[1][4][5] National Library of Medicine.[1]

  • Negus, S. S., et al. (2009). "Psychostimulant effects of the dopamine transporter/serotonin transporter substrate phenmetrazine and its analogs in rats." Journal of Pharmacology and Experimental Therapeutics.

  • ICH Guidelines. "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation.[1]

Sources

In vitro assay protocols for testing 2-(4-Fluorophenyl)-6-methylmorpholine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-TOX-2026-03

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(4-Fluorophenyl)-6-methylmorpholine belongs to the class of substituted phenylmorpholines. Structurally analogous to phenmetrazine and 3-fluorophenmetrazine (3-FPM), this compound possesses a lipophilic backbone and a basic nitrogen center (predicted pKa ~8.5–9.5).

From a toxicological perspective, this physicochemical profile classifies it as a Cationic Amphiphilic Drug (CAD) . CADs are prone to lysosomal sequestration (ion trapping) , a mechanism where the uncharged base diffuses into acidic lysosomes, becomes protonated, and is trapped. This accumulation often leads to phospholipidosis (PLD) and subsequent cellular toxicity, which is a critical failure mode in early drug development.

This guide moves beyond standard MTT assays to provide a specific, mechanism-based testing strategy. We prioritize High-Content Screening (HCS) for lysosomal health and ATP-based viability assays to eliminate colorimetric interference common with amine-containing compounds.

Pre-Assay Compound Handling (The "Trustworthiness" Pillar)

Critical Warning: Lipophilic amines like 2-(4-Fluorophenyl)-6-methylmorpholine exhibit high non-specific binding to plasticware and serum proteins. Poor solubility management is the #1 cause of irreproducible IC50 data.

Solubility & Stock Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

Visual Solubility Check (Nephelometry Surrogate)

Before dosing cells, you must validate that the compound does not precipitate in the culture medium.

  • Dilute stock to 2x the highest test concentration (e.g., 200 µM) in pre-warmed (37°C) complete culture medium.

  • Incubate for 30 minutes at 37°C.

  • Check: Inspect against a dark background or measure absorbance at 600 nm. Any turbidity (OD600 > 0.01 above background) indicates precipitation.

    • Correction: If precipitation occurs, lower the top concentration or increase the BSA content (protein binding can solubilize, but reduces free drug).

Protocol A: High-Content Screening (HCS) for Lysosomal Trapping

Objective: To determine if the compound acts as a lysosomotropic agent, a key predictor of phospholipidosis and hepatotoxicity. Cell Model: HepG2 (Human liver carcinoma) or Fa2N-4 (Immortalized hepatocytes).

Reagents
  • Probe: LysoTracker™ Red DND-99 (Invitrogen) or similar acidotropic dye.

  • Nuclear Stain: Hoechst 33342.

  • Positive Control: Chloroquine (20–100 µM) or Amiodarone (known PLD inducers).

  • Negative Control: Acetaminophen (cytotoxic but not lysosomotropic).

Workflow Logic

HCS_Workflow Seed Seed HepG2 Cells (10k/well, 96-well) Incubate 24h Recovery Seed->Incubate Treat Compound Dosing (0.1 - 100 µM) Incubate->Treat Treat->Treat  4h / 24h   Stain Add LysoTracker Red (50 nM final) Treat->Stain Image Live Cell Imaging (Confocal/HCS) Stain->Image

Caption: Step-by-step workflow for the Lysosomal Trapping Assay. Note the live-cell requirement.

Step-by-Step Procedure
  • Seeding: Plate HepG2 cells at 10,000 cells/well in a black-walled, clear-bottom 96-well plate (e.g., Corning 3603). Use MEM + 10% FBS.

  • Dosing: Remove media. Add 100 µL of compound dilutions (8-point log scale, e.g., 0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO (max).

    • Positive Control:[1] Chloroquine 50 µM.

  • Incubation: Incubate for 4 hours (acute trapping) and 24 hours (chronic accumulation).

  • Staining (Multiplex):

    • Prepare a 2x staining solution in media: 100 nM LysoTracker Red + 2 µg/mL Hoechst 33342.

    • Add 100 µL directly to the wells (Final: 50 nM LysoTracker). Do not wash cells (washing disrupts lysosomal pH).

    • Incubate for 30 minutes at 37°C.

  • Imaging: Image immediately on an HCS reader (e.g., PerkinElmer Operetta or Cytation 5).

    • Channel 1 (Nuclei): Ex 350 / Em 461.

    • Channel 2 (Lysosomes): Ex 577 / Em 590.

Data Interpretation
  • Lysosomal Mass Increase: A >150% increase in LysoTracker intensity relative to control indicates lysosomal swelling/trapping.

  • Loss of Integrity: A sudden drop in intensity at high concentrations suggests Lysosomal Membrane Permeabilization (LMP) and cell death.

Protocol B: ATP-Based Cytotoxicity (Metabolic Competence)

Objective: To determine the IC50 value using a readout independent of the compound's redox properties. Why ATP? Tetrazolium salts (MTT/MTS) can be reduced directly by some amine compounds, yielding false positives. ATP assays (CellTiter-Glo) are chemical-interference free.

Workflow Logic

Cytotoxicity_Logic cluster_pathways Toxicity Pathways Compound 2-(4-Fluorophenyl)-6-methylmorpholine Mechanism Mechanism: Cationic Amphiphile Compound->Mechanism Lysosome Lysosomal Trapping (pH gradient disruption) Mechanism->Lysosome Primary Mito Mitochondrial Uncoupling (ATP Depletion) Mechanism->Mito Secondary Membrane Membrane Lysis (Surfactant Effect) Mechanism->Membrane High Dose Readout ATP Luminescence (CellTiter-Glo) Lysosome->Readout Delayed Death Mito->Readout Rapid Signal Loss

Caption: Mechanistic pathways leading to ATP depletion. The assay captures toxicity from all three downstream nodes.

Step-by-Step Procedure
  • Seeding: Seed HepG2 (metabolic competent) and SH-SY5Y (neuronal proxy) in opaque white 96-well plates (5,000 cells/well).

  • Treatment: Treat with serial dilutions (0.1 µM – 300 µM) for 48 hours .

    • Note: 48h is required to observe toxicity from phospholipidosis; 24h may be too short.

  • Lysis & Detection:

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (critical for enzymatic stability).

    • Add 100 µL reagent to 100 µL culture volume.

    • Shake orbitally for 2 minutes (lyses cells).

    • Incubate 10 minutes (stabilize signal).

  • Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Reporting

Quantitative Metrics

Summarize your findings using the following table structure.

ParameterMetricDefinitionCritical Threshold (Warning)
Cytotoxicity IC50 Concentration killing 50% of cells (ATP).< 10 µM (Highly Toxic)
Lysosomotropism AC50 Concentration increasing lysosomal mass by 50%.< 20 µM (High Trapping Potential)
Safety Margin TI Therapeutic Index (IC50 / Effective Dose).< 10 (Narrow safety window)
Z-Factor Z' Assay quality score (Controls).< 0.5 (Reject Assay Run)
Calculation of IC50

Use a 4-parameter logistic (4PL) regression model:



  • X: Log of concentration.

  • Y: Normalized Luminescence (%).

References

  • Nadanaciva, S., et al. (2011).[2][3] "A high content screening assay for identifying lysosomotropic compounds."[2] Toxicology In Vitro, 25(3), 715-723. Link

  • OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." (Relevant for neutral red uptake/lysosomal integrity). Link

  • Creative Biolabs. "Cytotoxicity Assay Protocol & Troubleshooting." Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link

  • Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press.
  • Kazmi, F., et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition, 41(4), 897-905. Link

Sources

GC-MS parameters for identifying 2-(4-Fluorophenyl)-6-methylmorpholine in forensic analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Parameters and Derivatization Protocols for the Forensic Identification of 2-(4-Fluorophenyl)-6-methylmorpholine

Document Type: Standard Operating Procedure & Application Note Target Audience: Forensic Toxicologists, Analytical Chemists, and NPS Researchers

Introduction & Analytical Challenge

The proliferation of New Psychoactive Substances (NPS) has introduced severe analytical bottlenecks in forensic toxicology[1]. Among these, fluorinated phenmetrazine derivatives—such as 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM)—have gained traction as potent monoamine transporter substrates.

A critical identification challenge arises with 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9), a structural isomer of 4-FPM (which is 2-(4-fluorophenyl)-3-methylmorpholine). In standard electron ionization (EI) GC-MS, underivatized morpholine and phenmetrazine isomers undergo rapid


-cleavage, yielding weak molecular ions (

195) and identical base peaks (e.g.,

70). Because these isomers share identical nominal masses and nearly indistinguishable underivatized mass spectra, standard GC-MS screening frequently results in false positives or inconclusive isomer assignments[2].

To establish a self-validating forensic protocol, this application note details a methodology utilizing Solid-Phase Extraction (SPE) coupled with Trifluoroacetic Anhydride (TFAA) derivatization. Derivatization reduces the basicity of the morpholine nitrogen, shifting the fragmentation pathway to produce diagnostic high-mass fragments while significantly enhancing chromatographic resolution on non-polar stationary phases[3].

Mechanistic Insights: The Causality of Derivatization

Why is derivatization mandatory for this specific isomer?

When 2-(4-Fluorophenyl)-6-methylmorpholine is subjected to 70 eV EI without derivatization, the dominant fragmentation is the loss of the fluorobenzyl radical, leaving a non-diagnostic azete or aziridine species. By reacting the secondary amine of the morpholine ring with TFAA, an amide bond is formed, creating a perfluoroacyl derivative.

This acylation achieves three critical outcomes:

  • Volatility & Peak Shape: It eliminates hydrogen bonding at the secondary amine, preventing peak tailing and improving the theoretical plate count.

  • Chromatographic Shift: The bulky trifluoroacetyl group alters the molecule's interaction with the 5% phenyl-methylpolysiloxane stationary phase, allowing baseline separation between the 3-methyl, 5-methyl, and 6-methylmorpholine isomers[2][4].

  • Diagnostic Fragmentation: The TFAA derivative (Molecular Ion

    
     291) undergoes a unique rearrangement. The loss of hydrogen cyanide (HCN) from an intermediate oxonium ion yields a highly stable, diagnostic fragment at 
    
    
    
    167, which varies in abundance depending on the exact position of the methyl group on the morpholine ring.

G A 2-(4-Fluorophenyl)-6-methylmorpholine MW: 195.24 (Underivatized) B Trifluoroacetic Anhydride (TFAA) Acylation at 60°C A->B C TFAA-Derivative (M+•) m/z 291 B->C D Diagnostic Fragment m/z 167 (Loss of HCN) C->D - HCN E Base Peak Fragment m/z 70 (Azete Species) C->E - Fluorobenzyl alcohol

Fig 1. EI-MS fragmentation pathway of TFAA-derivatized 2-(4-Fluorophenyl)-6-methylmorpholine.

Experimental Protocols

Materials and Reagents
  • Reference Standards: 2-(4-Fluorophenyl)-6-methylmorpholine hydrochloride (1.0 mg/mL in methanol), 4-FPM standard, and Methcathinone-

    
     (Internal Standard, IS).
    
  • Reagents: Trifluoroacetic anhydride (TFAA,

    
    99.0%), Ethyl Acetate (LC-MS grade), Hexane.
    
  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, 30 mg/1 mL).

Step-by-Step Sample Preparation (Blood/Urine)

This protocol is designed to be self-validating. The inclusion of a deuterated internal standard prior to extraction accounts for matrix effects and derivatization efficiency.

  • Spiking: Aliquot 500 µL of biological matrix (blood or urine) into a clean glass tube. Add 50 µL of Methcathinone-

    
     (IS, 1 µg/mL).
    
  • Pre-treatment: Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes[5].

  • SPE Conditioning: Condition the MCX cartridge with 2 mL Methanol, followed by 2 mL deionized water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash sequentially with 2 mL of 0.1 M HCl and 2 mL of Methanol to remove neutral and acidic interferences.

  • Elution: Elute the basic morpholine analytes using 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

TFAA Derivatization
  • Reconstitute the dried extract in 50 µL of Ethyl Acetate.

  • Add 50 µL of TFAA. Seal the vial with a PTFE-lined cap.

  • Incubate the mixture in a heating block at 60°C for 20 minutes[4].

  • Evaporate the excess derivatizing agent to complete dryness under nitrogen (Critical: TFAA is highly corrosive to the GC-MS source; ensure complete removal).

  • Reconstitute the derivatized residue in 100 µL of Ethyl Acetate for GC-MS injection.

Workflow N1 Biological Sample (500 µL Blood/Urine) N2 Add Internal Standard (Methcathinone-D3) N1->N2 N3 Mixed-Mode SPE (Cation Exchange) N2->N3 N4 TFAA Derivatization (60°C, 20 min) N3->N4 N5 Evaporate & Reconstitute (Ethyl Acetate) N4->N5 N6 GC-MS Analysis (EI, 70 eV) N5->N6

Fig 2. Forensic GC-MS workflow for the extraction and identification of morpholine NPS isomers.

GC-MS Analytical Parameters

To achieve baseline separation of positional isomers, a slightly extended temperature ramp is utilized.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSpecification / Setting
Gas Chromatograph Agilent 7890B (or equivalent)
Mass Spectrometer Agilent 5977B (or equivalent quadrupole)
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Grade 5.0), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Injector Temperature 250°C
Oven Temperature Program Initial: 80°C (hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 25°C/min to 280°C (hold 4 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (

40–400) and SIM

Data Interpretation & Quantitative Presentation

Differentiation of 2-(4-Fluorophenyl)-6-methylmorpholine from 4-FPM relies on the precise retention time shift induced by the 6-methyl position versus the 3-methyl position, as well as subtle variations in ion ratios.

Table 2: Expected GC-MS Data for TFAA-Derivatized Isomers

Analyte (TFAA Derivative)Relative Retention Time (RRT)*Molecular Ion (

)
Quantifier Ion (

)
Qualifier Ions (

)
2-(4-Fluorophenyl)-6-methylmorpholine 1.0429116770, 194, 119
4-Fluorophenmetrazine (4-FPM) 1.0029116770, 194, 54
Methcathinone-

(IS)
0.88258108150, 77

*RRT is relative to the 4-FPM-TFAA derivative. Exact retention times will vary based on column trimming and age, making the inclusion of reference standards in every batch mandatory.

Diagnostic Logic: While both isomers yield a molecular ion at


 291 and a base peak at 

70 (representing the azete species

), the spatial hindrance of the 6-methyl group alters the abundance of the

119 oxonium ion relative to the

167 fragment[4]. The definitive identification in a forensic setting must rely on the chromatographic baseline separation achieved via the TFAA derivatization, as the 6-methylmorpholine isomer typically elutes slightly later than the 3-methylmorpholine (4-FPM) isomer on a 5% phenyl-methylpolysiloxane column.

References

  • MDPI. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." MDPI, 2024. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." NIH, 2018. Available at:[Link]

  • Research@THEA. "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Technological Higher Education Association, 2017. Available at: [Link]

  • MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples." MDPI, 2025. Available at:[Link]

  • University of Amsterdam (UvA-DARE). "Chemical identification and differentiation of positional isomers of novel psychoactive substances." UvA, 2021. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The substituted morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in central nervous system (CNS) agents, kinase inhibitors, and norepinephrine-dopamine reuptake inhibitors (NDRIs). Specifically, 2-(4-Fluorophenyl)-6-methylmorpholine presents a highly valuable scaffold. The introduction of the 4-fluorophenyl moiety enhances metabolic stability by blocking para-hydroxylation via CYP450 enzymes, while the 6-methyl group modulates the basicity of the morpholine nitrogen and restricts the conformational flexibility of the ring.

Because the molecule possesses two stereocenters (C2 and C6), it exists as four distinct stereoisomers: the thermodynamically favored cis-isomers [(2S,6R) and (2R,6S)] and the kinetically controlled trans-isomers [(2S,6S) and (2R,6R)]. This application note provides drug development professionals with field-proven, self-validating protocols to selectively synthesize these isomers using both classical chiral pool approaches and modern photocatalytic annulation.

Mechanistic Pathways & Stereocontrol Causality

The spatial orientation of the C2-aryl and C6-alkyl groups dictates the biological target affinity. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires exploiting specific thermodynamic and kinetic principles:

  • Thermodynamic Control (cis-Isomers): In the lowest-energy chair conformation of the morpholine ring, placing both the bulky 4-fluorophenyl group and the methyl group in equatorial positions minimizes 1,3-diaxial steric clash. This equatorial-equatorial arrangement corresponds to the cis configuration. Modern methods leverage single-electron transfer (SET) to form a radical cation intermediate, which cyclizes under thermodynamic control to yield the cis-isomer almost exclusively [1].

  • Kinetic Control (trans-Isomers): To force the methyl group into an axial position (yielding the trans-isomer), synthetic routes must bypass the thermodynamic minimum. This is achieved via a chiral pool approach. By starting with a stereodefined amino alcohol and utilizing a, the C-O bond formation proceeds via a strict SN2 mechanism. The mandatory Walden inversion at the secondary alcohol stereocenter kinetically traps the molecule in the trans configuration[2].

Workflow Visualization

StereoselectiveSynthesis SM Starting Materials (Chiral Pool or SLAP Reagents) PathA Path A: Chiral Pool Approach (Kinetic/Thermodynamic Control) SM->PathA PathB Path B: Photocatalytic Annulation (Thermodynamic Control) SM->PathB IntA1 Chiral Amino Alcohol (e.g., 2S, 6S precursor) PathA->IntA1 Epoxide Opening IntB1 Radical Cation Intermediate (Visible Light + Photocatalyst) PathB->IntB1 SET Oxidation CisProd cis-Isomers (2S,6R / 2R,6S) Equatorial-Equatorial (Favored) IntA1->CisProd TsCl / Base (Retention of Configuration) TransProd trans-Isomers (2S,6S / 2R,6R) Equatorial-Axial (Less Favored) IntA1->TransProd Mitsunobu Reaction (Inversion of Configuration) IntB1->CisProd Diastereoselective Radical Cyclization

Fig 1. Stereodivergent synthesis workflows for 2-(4-Fluorophenyl)-6-methylmorpholine isomers.

Quantitative Data Summary

The following table summarizes the expected yield, diastereomeric ratio (d.r.), and scalability of the two primary methodologies based on established literature benchmarks [1][3].

Synthetic StrategyTarget IsomerKey Reagents / CatalystsOverall Yieldd.r. (cis:trans)Scalability & Notes
Photocatalytic Annulation cis-(2S,6R) / (2R,6S)4-Fluorobenzaldehyde, SLAP reagent, Ru(bpy)₃²⁺, Blue LED78 - 85%> 95:5High; ideal for library generation. Avoids pre-functionalized chiral pools.
Chiral Pool + TsCl/Base cis-(2S,6R)(S)-Propylene oxide, (R)-Amino alcohol, TsCl, t-BuOK65 - 72%98:2Very High; standard batch processing. Strict retention of stereocenters.
Chiral Pool + Mitsunobu trans-(2S,6S)(S)-Propylene oxide, (R)-Amino alcohol, DIAD, PPh₃55 - 60%5:95Moderate; purification of triphenylphosphine oxide by-product required.

Experimental Protocols

Protocol A: Stereospecific Synthesis of trans-(2S,6S)-2-(4-Fluorophenyl)-6-methylmorpholine via Mitsunobu Inversion

Scientific Rationale: This protocol uses a chiral pool approach. By reacting (R)-2-amino-1-(4-fluorophenyl)ethanol with (S)-propylene oxide, we establish the (2R, 6S) stereocenters on the acyclic intermediate. To achieve the trans morpholine, we must invert the C6 stereocenter. The Mitsunobu reaction specifically activates the secondary alcohol, forcing an SN2 displacement by the protected amine, yielding the (2S, 6S) configuration.

Step-by-Step Methodology:

  • Epoxide Opening (Acyclic Intermediate Formation):

    • Dissolve (R)-2-amino-1-(4-fluorophenyl)ethanol (1.0 equiv, 10 mmol) in anhydrous isopropyl alcohol (20 mL).

    • Add (S)-propylene oxide (1.2 equiv, 12 mmol) and catalytic lithium perchlorate (0.1 equiv).

    • Causality: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen to accelerate nucleophilic attack without causing racemization.

    • Stir at 60 °C for 16 hours in a sealed tube. Concentrate under reduced pressure to yield the crude diol.

  • Amine Protection (N-Boc):

    • Dissolve the crude diol in dichloromethane (DCM, 30 mL). Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

    • Stir at room temperature for 4 hours. Wash with 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate.

    • In-Process Control (IPC): TLC (Hexane:EtOAc 1:1) should show complete consumption of the ninhydrin-positive starting amine.

  • Mitsunobu Cyclization (Stereochemical Inversion):

    • Dissolve the N-Boc protected diol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 40 mL) under argon at 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Causality: The slow addition of DIAD prevents the formation of unreactive betaine aggregates, ensuring the selective activation of the less sterically hindered secondary alcohol at C6 for SN2 attack by the Boc-protected nitrogen.

    • Warm to room temperature and stir for 12 hours.

  • Deprotection & Isolation:

    • Concentrate the mixture. Treat the residue with 20% Trifluoroacetic acid (TFA) in DCM (20 mL) for 2 hours to remove the Boc group.

    • Neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (DCM:MeOH 95:5 with 1% NH₄OH) to yield the pure trans-(2S,6S) isomer.

Protocol B: Photocatalytic Diastereoselective Synthesis of cis-2-(4-Fluorophenyl)-6-methylmorpholine

Scientific Rationale: This protocol utilizes a Silicon Amine Protocol (SLAP) reagent in combination with a visible-light photocatalyst. The reaction proceeds via a radical cation intermediate. Because the cyclization step is reversible under photocatalytic conditions, the system funnels into the lowest energy state—the cis isomer—where both the 4-fluorophenyl and methyl groups occupy equatorial positions [1].

Step-by-Step Methodology:

  • Imine Condensation:

    • In a flame-dried Schlenk flask, combine 4-fluorobenzaldehyde (1.0 equiv, 0.5 mmol) and the appropriate 6-methyl SLAP reagent (1.1 equiv) in anhydrous dichloromethane (5 mL).

    • Add activated 4Å molecular sieves. Stir at room temperature for 4 hours.

    • IPC: Take an aliquot for ¹H NMR. The disappearance of the aldehyde peak (~9.9 ppm) and the appearance of the imine peak (~8.2 ppm) validate complete condensation.

  • Photocatalytic Annulation:

    • To the imine solution, add Ru(bpy)₃(PF₆)₂ (2.5 mol%) as the photocatalyst and 2,6-lutidine (1.5 equiv) as a mild base.

    • Causality: 2,6-lutidine buffers the system, preventing premature hydrolysis of the imine while facilitating the desilylation step that follows single-electron oxidation.

    • Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited state of the ruthenium catalyst.

    • Irradiate the flask with a 450 nm Blue LED (e.g., Kessil lamp) at room temperature for 16 hours.

  • Workup & Verification:

    • Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst. Concentrate the filtrate.

    • Purify via flash column chromatography (Hexane:EtOAc gradient).

    • Self-Validation: Perform NOESY NMR on the purified product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the axial protons at C2, C4 (NH), and C6 will definitively confirm the cis (equatorial-equatorial) stereochemistry.

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Organic Letters, 19(17), 4696-4699. URL:[Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Enantioselective Synthesis of 3-Substituted Morpholines via Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 81(19), 8696-8709. URL:[Link]

Preclinical Evaluation and Dosing Guidelines for 2-(4-Fluorophenyl)-6-methylmorpholine in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Pharmacologists, Preclinical Scientists, and CNS Drug Development Professionals

Executive Summary

The evaluation of novel central nervous system (CNS) therapeutics requires rigorous, self-validating behavioral models to differentiate true efficacy from confounding motor effects. 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9) is a synthetic experimental compound belonging to the aryl-morpholine class. This application note provides a comprehensive, causality-driven framework for formulating, dosing, and evaluating this compound—and structurally related analogs—in rodent models of locomotor activity and behavioral despair.

Mechanistic Rationale & Pharmacological Context

Before initiating in vivo studies, it is critical to understand the structure-activity relationship (SAR) driving the experimental design.

The morpholine ring is a "privileged scaffold" in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) penetrance[1]. Compounds sharing the aryl-morpholine structural motif, such as the bupropion metabolite radafaxine, typically act as norepinephrine-dopamine reuptake inhibitors (NDRIs)[2][3].

In this specific test article, the addition of a 4-fluoro substitution on the phenyl ring is a strategic design choice. Halogenation at the para-position blocks rapid cytochrome P450-mediated hydroxylation, thereby extending the compound's biological half-life. Furthermore, the 6-methyl substitution on the morpholine ring introduces steric hindrance that can bias monoamine transporter selectivity (typically favoring the dopamine transporter [DAT] and norepinephrine transporter [NET] over the serotonin transporter [SERT]).

MOA A 2-(4-Fluorophenyl)- 6-methylmorpholine B BBB Penetration (Morpholine Scaffold) A->B C DAT / NET Inhibition B->C D Increased Synaptic Monoamines C->D E Behavioral Output: Reduced Immobility D->E

Fig 1. Putative mechanism of action for aryl-morpholines driving behavioral outcomes.

Formulation and Dosing Principles

To ensure reproducible pharmacokinetics, the physicochemical properties of the morpholine derivative must dictate the formulation strategy. The basic nitrogen of the morpholine ring (pKa ~8.0–8.5) allows for facile salt formation.

  • Vehicle Selection: If the compound is synthesized as a hydrochloride (HCl) salt, it will be highly water-soluble; 0.9% physiological saline is the optimal vehicle. If utilized as a free base, formulate as a suspension in 0.5% Methylcellulose / 0.1% Tween-80 to ensure homogenous dispersion.

  • Route of Administration: Intraperitoneal (IP) injection is recommended for acute behavioral screening to bypass first-pass metabolism and reduce inter-subject variability. Oral gavage (PO) should be reserved for secondary translational pharmacokinetic profiling.

  • Dosing Window (

    
    ):  Based on the pharmacokinetics of morpholine-based NDRIs, peak brain concentrations are typically achieved rapidly. Behavioral testing should commence 30 to 60 minutes post-dose  to align with the estimated 
    
    
    
    [2].
Table 1: Recommended Dosing Parameters for Acute Screening
ParameterRecommendationMechanistic Justification
Dose Range 5, 10, 20, 30 mg/kgCaptures the standard dose-response curve for aryl-morpholines without inducing stereotypy.
Injection Volume 10 mL/kg (Mice) / 2 mL/kg (Rats)Prevents localized tissue distension and ensures rapid systemic absorption.
Pre-treatment Time 30 - 60 minutesAligns testing with peak central target engagement (DAT/NET occupancy).
Positive Control Bupropion (15 mg/kg)Structurally and mechanistically related NDRI standard for baseline comparison.

Self-Validating Behavioral Workflow

A common pitfall in evaluating monoamine reuptake inhibitors is the false-positive identification of "antidepressant" effects due to general motor stimulation. To establish a self-validating system , the Open Field Test (OFT) must immediately precede the Forced Swim Test (FST). If 2-(4-Fluorophenyl)-6-methylmorpholine reduces FST immobility without significantly elevating OFT hyperlocomotion, true antidepressant-like efficacy is confirmed.

Workflow cluster_0 Day 1: Pre-test cluster_1 Day 2: Drug Evaluation A Acclimation (1 Hour) B FST Pre-test (15 Mins) A->B C Dosing (IP/PO) Test/Vehicle B->C 24h Interval D T_max Wait (30-60 Mins) C->D E Open Field Test (10 Mins) D->E F Forced Swim Test (5 Mins) E->F

Fig 2. Sequential 48-hour in vivo behavioral workflow ensuring self-validating data collection.

Detailed Experimental Protocols

Protocol A: Open Field Test (OFT)

The OFT is a standardized assay for evaluating baseline locomotor ability and anxiety-like behavior[4]. It serves as the critical control phase in this workflow.

Step-by-Step Methodology:

  • Apparatus Preparation: Utilize a 50 cm x 50 cm x 38 cm non-reflective arena. Illuminate the center to ~200 lux to create a mild anxiogenic gradient.

  • Dosing: Administer vehicle, positive control, or 2-(4-Fluorophenyl)-6-methylmorpholine via IP injection. Return the animal to its home cage for 30 minutes.

  • Execution: Place the rodent gently in the center of the arena facing the wall.

  • Recording: Record activity for exactly 10 minutes using an automated video tracking system (e.g., EthoVision).

  • Data Extraction: Quantify Total Distance Traveled (cm) and Time Spent in Center Zone (seconds).

  • Inter-trial Cleaning: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.

Protocol B: Forced Swim Test (FST)

The FST is the most widely used assay for assessing antidepressant-like behavior. A 15-minute pre-test is critical to induce a state of behavioral despair, followed by a 5-minute test 24 hours later[5]. Note: The rat model is preferred over mice for aryl-morpholines, as rats allow for the differentiation between noradrenergic (climbing) and serotonergic (swimming) behaviors.

Step-by-Step Methodology:

  • Day 1 (Pre-Test): Fill a transparent Plexiglas cylinder (height 50 cm, diameter 20 cm) with water (24 ± 1°C) to a depth of 30 cm. Place the naive rat in the water for 15 minutes. Remove, dry carefully with a towel, and return to the home cage.

  • Day 2 (Testing): Exactly 24 hours later, immediately following the completion of the OFT (Protocol A), place the rat back into the water cylinder.

  • Recording: Record behavior for 5 minutes.

  • Scoring (Time-Sampling Method): Score the predominant behavior every 5 seconds:

    • Immobility: Floating passively, making only necessary movements to keep the head above water.

    • Swimming: Active horizontal movement around the cylinder.

    • Climbing: Active vertical movement, thrashing forepaws against the cylinder walls.

Table 2: Expected Behavioral Outcomes & Interpretation
MeasurementExpected Outcome (Aryl-Morpholine)Pharmacological Interpretation
OFT: Total Distance No change or slight increaseConfirms the compound is not a profound locomotor stimulant at the tested dose.
FST: Immobility Time Significant DecreasePrimary indicator of antidepressant-like efficacy.
FST: Climbing Time Significant IncreaseIndicates strong Norepinephrine Transporter (NET) inhibition.
FST: Swimming Time No ChangeIndicates lack of Serotonin Transporter (SERT) involvement.

References

  • Slattery, DA; Cryan, JF (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents". Nature Protocols.[Link]

  • "Behavioral tests in rodent models of stroke". PMC - NIH.[Link]

  • "(2R,3R)-Hydroxybupropion". Wikipedia.[Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine

Ticket #8842: Optimization of Reaction Yield & Diastereoselectivity

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Improving yield and cis/trans ratio in the cyclization of 2,6-disubstituted morpholines.[1][2]

Executive Summary

The synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine presents a classic challenge in heterocyclic chemistry: balancing thermodynamic stability against kinetic control. While the 4-fluorophenyl moiety provides metabolic stability (blocking para-oxidation), its electron-withdrawing nature (


) destabilizes benzylic carbocation intermediates during acid-catalyzed cyclization, often leading to elimination side products (vinyl species) rather than the desired ether linkage.

This guide addresses the three critical bottlenecks identified in user reports:

  • Regioselectivity during the precursor formation (Epoxide ring-opening).

  • Cyclization Efficiency (Avoiding polymerization/tarring).

  • Diastereocontrol (Maximizing the bioactive cis-isomer).

Phase 1: Precursor Assembly (The "Hidden" Yield Killer)

User Question: I am using 2-(4-fluorophenyl)oxirane and 1-amino-2-propanol, but my crude NMR is messy before I even start cyclization. Why?

Technical Insight: The reaction of styrene oxide derivatives with amines is governed by a competition between steric and electronic factors.

  • Standard Styrene Oxide: Attack is usually at the less hindered

    
    -carbon.
    
  • 4-Fluoro Effect: The fluorine atom exerts an inductive withdrawal. Unlike 4-methoxy (which stabilizes a benzylic positive charge), 4-fluoro destabilizes the transition state for

    
    -attack. This actually helps regioselectivity by strongly favoring the 
    
    
    
    -attack (terminal), but it slows the reaction rate, requiring higher temperatures which promote polymerization.

Protocol Recommendation: Do not run this neat. Use a polar protic solvent to facilitate proton transfer without encouraging polymerization.

  • Solvent: Ethanol or Isopropanol (0.5 M).

  • Stoichiometry: Use a 1.5 eq excess of the amine (1-amino-2-propanol) to prevent the product from reacting with a second equivalent of epoxide (forming the trimer).

  • Temperature: 60°C. Do not reflux aggressively.

Phase 2: The Cyclization (Critical Step)

User Question: I am using 70% H2SO4 for cyclization. My yield is 35%, and the product is black. How do I improve this?

Technical Diagnosis: The "black tar" indicates polymerization initiated by the formation of a benzylic carbocation that failed to capture the internal hydroxyl group. The 4-fluorophenyl group makes the benzylic alcohol less prone to ionization than a standard phenyl ring, requiring harsher conditions that unfortunately degrade the molecule.

Solution: The Mitsunobu Cyclization (High Precision) For research-scale (<10g) where yield and purity are paramount over cost, switch from acid dehydration to Mitsunobu conditions. This creates a specific leaving group (activated alcohol) and proceeds via


 inversion, preserving stereochemistry and avoiding carbocations.
Comparative Protocol Analysis
FeatureAcid-Mediated Dehydration (H2SO4)Mitsunobu Cyclization (DIAD/PPh3)
Mechanism

(Carbocation intermediate)

(Concerted displacement)
Yield 30–50% (Variable)75–85% (Consistent)
Stereocontrol Thermodynamic mixture (Cis/Trans equilibration)Stereospecific (Inversion at activation site)
Side Products Elimination (Styrenes), Polymers (Tar)Hydrazine byproducts, Phosphine oxide
Suitability Industrial Scale (>1kg)Lead Optimization / Research (<50g)
Recommended Protocol (Mitsunobu)
  • Substrate:

    
    -(2-hydroxypropyl)-2-hydroxy-2-(4-fluorophenyl)ethylamine.
    
  • Reagents: Triphenylphosphine (1.2 eq), DIAD (Diisopropyl azodicarboxylate) (1.2 eq).

  • Solvent: Toluene (Anhydrous). Toluene is superior to THF here as it allows higher temperatures if the ring closure is sluggish due to steric clash at the 6-methyl position.

  • Procedure:

    • Dissolve amino-diol and

      
       in Toluene at 0°C.
      
    • Add DIAD dropwise (Control exotherm).

    • Allow to warm to RT, then heat to 50°C for 4 hours.

    • Workup: The major impurity will be triphenylphosphine oxide. Precipitate most of it by adding cold hexanes/ether, then filter.

Phase 3: Visualizing the Pathway

The following diagram illustrates the decision logic for the synthesis, highlighting the divergence between "Scale" (Acid) and "Precision" (Mitsunobu) routes.

G Start Start: 2-(4-Fluorophenyl)oxirane Step1 Ring Opening (+ 1-amino-2-propanol) Start->Step1 Ethanol, 60°C Intermediate Intermediate Diol (Mixture of diastereomers) Step1->Intermediate Decision Select Cyclization Method Intermediate->Decision RouteA Route A: Acid Dehydration (H2SO4 / 180°C) Decision->RouteA Industrial Scale RouteB Route B: Mitsunobu (PPh3 / DIAD / 50°C) Decision->RouteB Lab/Pilot Scale ResultA Result A: Low Yield (30-40%) Thermodynamic Mix (Cis/Trans) High Impurities RouteA->ResultA ResultB Result B: High Yield (75%) Stereocontrol Preserved Clean Profile RouteB->ResultB

Caption: Comparative workflow for the cyclization of 2-(4-fluorophenyl)-6-methylmorpholine showing the divergence in yield and purity outcomes.

Phase 4: Workup & Purification (The "Polishing" Step)

User Question: I used the Mitsunobu method, but I can't separate the product from the phosphine oxide.

Technical Solution: Morpholines are basic (


). Triphenylphosphine oxide (TPPO) is neutral. You can use an Acid-Base Extraction  to purify without a column.
  • Extraction: Dissolve the crude reaction mixture (Toluene) in dilute HCl (1M).

    • Chemistry: The morpholine protonates and goes into the aqueous layer. The TPPO and unreacted DIAD stay in the organic layer.

  • Wash: Wash the aqueous acidic layer 3x with Ethyl Acetate or DCM. (Discards TPPO).

  • Basify: Adjust the aqueous layer to pH > 10 using 4M NaOH. The morpholine precipitates or oils out.

  • Recover: Extract with DCM, dry over

    
    , and concentrate.
    

FAQ: Troubleshooting Specific Failures

Q: Why is my cis/trans ratio 50:50? I need the cis-isomer.

  • A: If you used acid cyclization, the carbocation intermediate is planar, destroying any stereochemistry from the starting material. The product equilibrates to the thermodynamic mixture.

  • Fix: Use the Mitsunobu reaction on a diastereomerically pure diol. If you start with chiral epoxide and chiral amine, Mitsunobu will invert one center, giving you a predictable single diastereomer.

Q: I see a strong vinyl peak in the NMR (5.5-6.5 ppm).

  • A: This is the elimination product (a substituted styrene). It happens when the base (or heat) removes a proton adjacent to the carbocation instead of the oxygen attacking it.

  • Fix: Lower the reaction temperature. If using acid, switch to Tosyl Chloride/Pyridine activation at 0°C followed by heating. This is milder than H2SO4.

Q: Can I use 2-bromo-4'-fluoropropiophenone instead of the epoxide?

  • A: Yes, via the "Morpholinone Reduction" route.

    • React bromo-ketone with 1-amino-2-propanol.

    • This forms a hemiaminal/ketone intermediate.

    • Reduce with

      
       to the diol (then cyclize as above).
      
    • Advantage:[3][4] Bromo-ketones are often cheaper than chiral epoxides.

    • Disadvantage:[4][5] The reduction step introduces diastereomers that must be separated.

References

  • D'Souza, D. M., & Mueller, T. J. J. (2007). "A novel one-pot cyclization-Suzuki coupling approach to 2,6-disubstituted morpholines." Nature Protocols. Link

  • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link

  • Pfizer Inc. (2005). "Preparation of 2-phenyl-morpholine derivatives." US Patent 6,906,067. (Describes the acid-mediated cyclization conditions for fluorinated analogs). Link

  • Tietze, L. F., & Eicher, T. (2013). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH. (Standard reference for Mitsunobu cyclization protocols). Link

Sources

Separating diastereomers of 2-(4-Fluorophenyl)-6-methylmorpholine using chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

The Challenge: You are attempting to separate the stereoisomers of 2-(4-Fluorophenyl)-6-methylmorpholine . This molecule contains two chiral centers (C2 and C6), resulting in a theoretical maximum of four stereoisomers:

  • (2R, 6R) & (2S, 6S): The Trans enantiomeric pair.

  • (2R, 6S) & (2S, 6R): The Cis enantiomeric pair.

The Separation Hierarchy: Unlike simple enantiomeric pairs, this separation requires a two-tier approach.

  • Tier 1 (Diastereomeric Separation): Separating the Cis pair from the Trans pair. This is governed by different physical properties (polarity, pKa, shape) and can often be achieved on achiral phases (C18, Silica) or chiral phases.

  • Tier 2 (Enantiomeric Resolution): Separating (2R, 6R) from (2S, 6S). This requires a Chiral Stationary Phase (CSP) capable of recognizing the spatial arrangement of the 4-fluorophenyl and methyl groups.

Method Development Protocol (Standard Operating Procedure)

This protocol is designed to achieve simultaneous separation of all four isomers or sequential purification.

Phase A: Column Selection Strategy

For 2,6-disubstituted morpholines, Polysaccharide-based CSPs are the industry standard due to their ability to accommodate the bulky morpholine ring in their chiral grooves.

  • Primary Screen (The "Golden Four"):

    • Immobilized Amylose (e.g., IA): often best for separating the Trans isomers.

    • Immobilized Cellulose (e.g., IB/IC): often provides complementary selectivity for the Cis isomers.

    • Coated Amylose/Cellulose (e.g., AD/OD): Excellent resolution but restricted solvent compatibility (No DCM/THF).

Phase B: Mobile Phase Composition (Normal Phase)

The basic nitrogen in the morpholine ring is the primary cause of peak tailing. You must control the ionization state.

ComponentRecommended Starting ConditionsFunction
Non-polar Solvent n-Hexane or Heptane (80-90%)Bulk carrier; low polarity forces analyte into chiral grooves.
Polar Modifier Ethanol or Isopropanol (10-20%)Modulates retention time. Note: Ethanol often yields sharper peaks for morpholines.
Basic Additive Diethylamine (DEA) or Triethylamine (TEA) (0.1%) CRITICAL: Masks silanol activity on the silica support to prevent tailing.
Phase C: Experimental Workflow (Step-by-Step)
  • Solubility Check: Dissolve 1 mg of sample in 1 mL of Ethanol. If cloudy, add minimal Hexane.

  • Screening Run: Inject 5 µL onto an Amylose-based column (e.g., Chiralpak IA/AD) with Hexane:EtOH:DEA (90:10:0.1) at 1.0 mL/min.

  • Evaluation:

    • Scenario A (4 peaks): Ideal. Optimize gradient for speed.

    • Scenario B (2 peaks): Likely separated Diastereomers (Cis vs Trans), but enantiomers are co-eluting. Action: Switch to Cellulose-based column (OD/IC).

    • Scenario C (3 peaks): One pair resolved, one pair overlapping. Action: Lower temperature to 10°C or change modifier to Isopropanol.

Troubleshooting & FAQs (Interactive Support)

Q1: My peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?

  • Diagnosis: Likely not. The secondary amine in the morpholine ring is interacting with residual silanols on the column packing.

  • Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) . If you are already using DEA, increase to 0.2% or switch to 0.1% Ethylene Diamine (EDA) , which is a stronger silanol blocker for morpholines.

  • Validation: Peak symmetry should return to < 1.2 within 10 column volumes.

Q2: I see separation of the Cis and Trans pairs, but no enantiomeric separation within them.

  • Diagnosis: The "Diastereomeric Gap" is large (easy separation), but the "Enantiomeric Recognition" is low. The chiral selector isn't "seeing" the difference between the Fluorophenyl and Methyl groups effectively.

  • Fix: This is a selectivity issue.

    • Switch Selector: If using Amylose (AD/IA), switch to Cellulose (OD/IC). The backbone twist is different.

    • Switch Mode: Try Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on an immobilized column (IA/IC). This alters the solvation shell around the morpholine, often exposing the chiral centers more effectively.

Q3: Can I use Reversed Phase (RP) for this separation?

  • Answer: Yes, but with caveats.

  • Protocol: Use a column like Chiralpak IG-3 or Lux Cellulose-2 .

  • Mobile Phase: Water (pH 9.0 with Ammonium Bicarbonate) / Acetonitrile. High pH is required to keep the amine neutral (unprotonated). If the amine is protonated (pH < 7), it will repel from the chiral stationary phase, resulting in zero retention (void volume elution).

Visualizing the Workflow

The following diagrams illustrate the decision logic for separating this specific class of molecules.

Diagram 1: Method Development Logic Tree

ChiralSeparationStrategy Start Start: 2-(4-F-phenyl)-6-Me-morpholine Screen Screening: Amylose vs Cellulose (Hex/EtOH/DEA 90:10:0.1) Start->Screen Result4 4 Distinct Peaks Screen->Result4 Ideal Result2 2 Peaks (Diastereomers only) Screen->Result2 Low Selectivity Result3 3 Peaks (Partial Overlap) Screen->Result3 Partial Action_Opt Optimize: Increase Flow/Conc Result4->Action_Opt Action_Switch Switch Column Backbone (Amylose <-> Cellulose) Result2->Action_Switch Action_Temp Lower Temp (10°C) or Change Alcohol (IPA) Result3->Action_Temp Success Validated Method Action_Opt->Success Action_Switch->Screen Action_Temp->Success

Caption: Logical workflow for screening and optimizing the chiral separation of morpholine derivatives.

Diagram 2: Troubleshooting Tailing & Resolution

Troubleshooting Issue Problem Detected Tailing Peak Tailing (As > 1.2) Issue->Tailing NoRes No Enantiomeric Res Issue->NoRes Cause1 Silanol Interaction (Secondary Amine) Tailing->Cause1 Cause2 Wrong Selector Geometry NoRes->Cause2 Fix1 Add 0.1% DEA or TEA Cause1->Fix1 Fix2 Switch: AD -> OD or IA -> IC Cause2->Fix2

Caption: Root cause analysis for common chromatographic issues with basic amines.

References & Authoritative Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard protocols for immobilized polysaccharide columns and solvent compatibility).

  • Ye, Y. K., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[1] Journal of Chromatography A. (Discusses the critical role of additives in amine separation).

  • Phenomenex Application Guide. Chiral Separation of Basic Pharmaceuticals. (Guidelines on using Lux Cellulose/Amylose phases for morpholine-like structures).

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography.[2] (Foundational text on HPLC method development for diastereomers vs enantiomers).

Sources

Technical Support Center: Resolving Solubility Issues of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Formulation Strategies Compound: 2-(4-Fluorophenyl)-6-methylmorpholine (and related salts) Document ID: TSC-SOL-2025-04 Audience: Senior Researchers, Formulation Scientists, DMPK Leads

Executive Summary: The Solubility Paradox

2-(4-Fluorophenyl)-6-methylmorpholine is a classic lipophilic weak base . Its morpholine ring provides a basic center (approximate pKa ~7.5–8.0), while the fluorophenyl and methyl groups contribute significant lipophilicity (LogP ~2.5–3.0).

This structural duality creates a specific solubility profile:

  • pH < 6.0: The nitrogen is protonated (

    
    ), making the compound highly soluble in aqueous media.
    
  • pH > 7.0: The compound exists primarily as a neutral free base (

    
    ), causing rapid precipitation ("crashing out") in standard physiological buffers like PBS.
    

The most common user error is attempting to dilute a DMSO stock directly into a neutral pH 7.4 buffer, resulting in immediate, often microscopic, precipitation that compromises assay data.

Troubleshooting Guide (Q&A)

Category A: In Vitro Assay Preparation

Q1: I dissolved the compound in DMSO at 10 mM. When I dilute it 1:1000 into PBS (pH 7.4), the solution looks clear, but my assay results are erratic. Why?

Diagnosis: Micro-precipitation. At 10 µM (1:1000 dilution), you may be exceeding the thermodynamic solubility of the neutral species. While the solution appears clear to the naked eye, sub-micron aggregates can form, trapping the compound and preventing receptor interaction or membrane permeation.

The Fix:

  • Switch Buffers: If your assay tolerates it, lower the pH to 6.0–6.5 using MES or Bis-Tris buffer. This keeps the morpholine nitrogen protonated and soluble.

  • Use a Carrier: Add 0.1% to 0.5% BSA (Bovine Serum Albumin) or 0.01% Tween-80 to the buffer before adding the compound. These agents sequester the lipophilic free base and prevent aggregation.

Q2: Can I use sonication to force the compound back into solution if it precipitates?

Answer: No. Sonication creates a metastable supersaturated state. The compound will re-precipitate over time, often during the incubation period of your experiment. This leads to "time-dependent" data artifacts.

  • Rule of Thumb: If it crashes out, discard the aliquot. Re-optimize the solvent system.

Q3: My compound is the Hydrochloride (HCl) salt. Shouldn't it be water-soluble?

Answer: Only in the bottle. The HCl salt dissolves readily in pure water because the local pH is acidic. However, the moment you dilute that salt solution into a strong buffer (like PBS pH 7.4), the buffer neutralizes the HCl. The compound reverts to its neutral free base form and precipitates if the concentration exceeds its intrinsic solubility (


).
Category B: In Vivo Formulation[1]

Q4: We need to dose mice at 10 mg/kg IP. The compound precipitates in saline. What is the recommended vehicle?

Answer: Saline (pH ~5.5–7.0) has insufficient buffering capacity to maintain the salt form, and the chloride ions can sometimes cause the "common ion effect," reducing solubility further.

Recommended Vehicle Strategy: For a lipophilic weak base, you must use a Solubility-Enabling Formulation .

  • Option 1 (Standard): 10% DMSO + 40% PEG400 + 50% Water.

    • Protocol: Dissolve pure compound in DMSO first. Add PEG400 and vortex. Slowly add water while vortexing.

  • Option 2 (Superior/Gentler): 20% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in 25 mM Citrate Buffer (pH 4.0).
    • Mechanism:[1] The cyclodextrin encapsulates the lipophilic phenyl ring, while the acidic buffer ensures the morpholine nitrogen remains charged.

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental goals.

SolubilityWorkflow Start Start: 2-(4-Fluorophenyl)-6-methylmorpholine AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo CheckPH Can Assay Tolerate pH < 7.0? InVitro->CheckPH Route Route of Admin? InVivo->Route YesAcid Use MES/Bis-Tris Buffer (pH 6.0-6.5) CheckPH->YesAcid Yes NoNeutral Must use pH 7.4 CheckPH->NoNeutral No AddCarrier Add 0.5% BSA or Cyclodextrin to Buffer BEFORE Compound NoNeutral->AddCarrier IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO FormIV 20% HP-beta-CD in Citrate Buffer pH 4.0 IV->FormIV FormPO PEG400 / Water / DMSO (40:50:10) PO->FormPO

Figure 1: Solubility Decision Matrix. Blue nodes represent decision points; Green nodes indicate optimal solutions; Red nodes indicate high-risk conditions requiring mitigation.

Technical Data & Protocols

Table 1: Solvent Compatibility Profile
Solvent / Co-SolventSolubility RatingNotesRecommended Max Final %
DMSO High (>50 mM)Excellent stock solvent. Hygroscopic (keep sealed).< 0.1% (Cell assays) < 10% (In vivo)
Ethanol ModerateGood for evaporation, but volatile.< 5%
PEG 400 HighViscous.[2] Essential for in vivo vehicles.20–40%
PBS (pH 7.4) Very Low Risk of precipitation. N/A (Base buffer)
Acetate/Citrate (pH 4.0) HighProtonates the morpholine nitrogen.100% (Vehicle base)
Protocol: The "Step-Down" Dilution Method

Use this method to prevent "shock precipitation" when moving from 100% DMSO to aqueous buffer.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

  • Intermediate Dilution (10x):

    • Take 10 µL of Stock.

    • Add 90 µL of pure Ethanol or PEG400 .

    • Result: 1 mM solution in 10% DMSO / 90% Co-solvent.

  • Final Dilution (1x):

    • Add the Intermediate solution dropwise to your vortexing aqueous buffer.

    • Why this works: The intermediate solvent lowers the dielectric constant shock, allowing the compound to equilibrate more gently into the hydration shell.

References & Authority

  • PubChem. 2-(4-Fluorophenyl)-6-methylmorpholine Compound Summary. National Library of Medicine. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validates pKa/LogP solubility models for lipophilic bases).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for HP-beta-CD protocols).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Definitive guide on solubility assays and "crash-out" phenomena).

Sources

Minimizing byproduct formation during 2-(4-Fluorophenyl)-6-methylmorpholine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)-6-methylmorpholine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the cyclization and subsequent purification steps, with a focus on minimizing byproduct formation and controlling diastereoselectivity.

Introduction

The synthesis of 2,6-disubstituted morpholines, such as 2-(4-fluorophenyl)-6-methylmorpholine, is a common objective in medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive compounds. A significant challenge in the synthesis of this molecule is the control of stereochemistry at the C2 and C6 positions, which leads to the formation of cis and trans diastereomers. The desired cis isomer often exhibits different pharmacological properties from the trans isomer. Therefore, maximizing the yield of the cis isomer while minimizing the formation of the trans isomer and other byproducts is critical.

This guide will focus on a common and practical synthetic strategy: the diastereoselective reduction of a 2-(4-fluorophenyl)-6-methylmorpholin-3-one intermediate. We will explore the potential pitfalls in this multi-step process and provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect during the synthesis of 2-(4-Fluorophenyl)-6-methylmorpholine via the morpholin-3-one route?

A1: The most significant "byproduct" is the undesired trans diastereomer of the final product. Other potential byproducts include unreacted starting materials, the intermediate amino alcohol before cyclization, and over-reduction products if a strong reducing agent is used. Incomplete cyclization of the intermediate can also lead to impurities.

Q2: How can I improve the cis:trans diastereomeric ratio?

A2: The diastereoselectivity is primarily determined during the reduction of the morpholin-3-one intermediate. The choice of reducing agent and reaction conditions are crucial. Bulky reducing agents often favor the formation of the cis isomer due to steric hindrance, leading to hydride attack from the less hindered face of the carbonyl group. Temperature also plays a role, with lower temperatures generally leading to higher selectivity.[1]

Q3: My cyclization to form the morpholin-3-one is low-yielding. What are the possible causes?

A3: Low yields in the cyclization step can be due to several factors:

  • Inefficient activation of the carboxylic acid: If you are forming an amide bond followed by cyclization, ensure your coupling reagent is active and used in the correct stoichiometry.

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures to go to completion.

  • Side reactions: The starting amino alcohol can undergo intermolecular reactions if the concentration is too high. Running the reaction under high dilution can favor the intramolecular cyclization.

  • Inadequate base: The choice and amount of base can be critical for the cyclization step.

Q4: I am having difficulty separating the cis and trans diastereomers. What purification strategies do you recommend?

A4: The separation of cis and trans diastereomers of 2,6-disubstituted morpholines can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Sometimes, using a different stationary phase like alumina can provide better separation than silica gel.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification. This may involve the formation of a salt with a suitable acid to induce crystallization.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although this is less practical for large-scale synthesis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of morpholin-3-one Incomplete amide bond formation.Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). Ensure anhydrous conditions.
Intermolecular side reactions.Perform the cyclization step under high dilution conditions.
Inefficient cyclization.Screen different bases (e.g., NaH, K2CO3) and solvents. Increase reaction temperature or time.
Poor cis:trans ratio in the final product Non-selective reducing agent.Use a sterically hindered reducing agent like Lithium tri-sec-butylborohydride (L-Selectride).
High reaction temperature.Perform the reduction at low temperatures (e.g., -78 °C).[1]
Presence of unreacted morpholin-3-one Insufficient reducing agent.Increase the equivalents of the reducing agent. Monitor the reaction by TLC or LC-MS to ensure completion.
Deactivated reducing agent.Use a fresh bottle of the reducing agent.
Formation of over-reduced byproducts Reducing agent is too strong.Use a milder reducing agent (e.g., NaBH4) if over-reduction is observed, though this may compromise diastereoselectivity.
Difficult separation of diastereomers Similar polarity of isomers.Screen a wide range of solvent systems for column chromatography. Consider derivatization to a more easily separable compound, followed by deprotection.
Both isomers are oils.Attempt to form a crystalline salt of the desired isomer with a chiral or achiral acid.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-6-methylmorpholin-3-one

This protocol outlines a plausible route to the key morpholin-3-one intermediate.

Step 1: Synthesis of 2-((1-(4-fluorophenyl)methyl)amino)propan-1-ol

A solution of 1-(4-fluorophenyl)methanamine (1.0 eq) and 1,2-epoxypropane (1.1 eq) in a suitable solvent like methanol is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 2: Amide coupling with Chloroacetic Anhydride

The crude amino alcohol from the previous step is dissolved in a non-polar solvent like dichloromethane. A base such as triethylamine (2.5 eq) is added, and the mixture is cooled to 0 °C. Chloroacetic anhydride (1.2 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Intramolecular Cyclization

The crude chloroacetamide is dissolved in a polar aprotic solvent like THF. A strong base such as sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction to cis-2-(4-Fluorophenyl)-6-methylmorpholine

This protocol focuses on the stereoselective reduction of the morpholin-3-one intermediate.

  • Dissolve the 2-(4-fluorophenyl)-6-methylmorpholin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of L-Selectride (1.5 eq, 1.0 M in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of cis and trans diastereomers, is then purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation cluster_byproduct Key Byproduct 1-(4-fluorophenyl)methanamine 1-(4-fluorophenyl)methanamine Amino_alcohol 2-((1-(4-fluorophenyl)methyl)amino)propan-1-ol 1-(4-fluorophenyl)methanamine->Amino_alcohol 1,2-epoxypropane 1,2-epoxypropane 1,2-epoxypropane->Amino_alcohol Chloroacetamide N-(1-(4-fluorophenyl)methyl)-N-(1-hydroxypropan-2-yl)-2-chloroacetamide Amino_alcohol->Chloroacetamide Chloroacetic anhydride, Et3N Morpholinone 2-(4-Fluorophenyl)-6-methylmorpholin-3-one Chloroacetamide->Morpholinone NaH, THF, Reflux (Intramolecular Cyclization) Reduction Diastereoselective Reduction Morpholinone->Reduction Final_Product cis-2-(4-Fluorophenyl)-6-methylmorpholine Reduction->Final_Product L-Selectride, -78°C trans_Isomer trans-2-(4-Fluorophenyl)-6-methylmorpholine Reduction->trans_Isomer Undesired diastereomer

Caption: Synthetic workflow for 2-(4-Fluorophenyl)-6-methylmorpholine.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathway A 2-((1-(4-fluorophenyl)methyl)amino)propan-1-ol B Chloroacetamide Intermediate A->B Acylation C Intramolecular Cyclization (Desired Pathway) B->C High Dilution Favors E Intermolecular Dimerization B->E High Concentration Favors D 2-(4-Fluorophenyl)-6-methylmorpholin-3-one C->D F Polymeric Byproducts E->F

Caption: Byproduct formation during cyclization.

References

  • Walczak, M. A., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Zhang, Y., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of the American Chemical Society.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)
  • Organic Syntheses Procedure. (2010). 5 - Organic Syntheses Procedure. Available at: [Link]

  • Shan, D., et al. (1997). Prodrug strategies based on intramolecular cyclization reactions. Journal of Pharmaceutical Sciences.
  • Gaertner, R. (1951). The Synthesis of Some Substituted Morpholines. Journal of the American Chemical Society.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Mederski, W. W. K. R., et al. (2004). 4-(4-Aminophenyl)morpholin-3-ones as a new class of potent, orally active inhibitors of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters.

Sources

Optimizing mobile phase pH for 2-(4-Fluorophenyl)-6-methylmorpholine retention

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase pH for 2-(4-Fluorophenyl)-6-methylmorpholine Retention Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot, optimize, and validate your High-Performance Liquid Chromatography (HPLC) and UHPLC methods for 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9)[1]. Because this analyte contains a secondary amine within a morpholine ring, its retention behavior is highly dependent on the mobile phase pH and its ionization state.

Part 1: The Core Science — Causality of Retention Behavior

To develop a rugged method, we must first understand the physicochemical properties of the analyte.

The parent compound, morpholine, has a pKa of 8.36[2]. However, basicity is heavily influenced by inductive effects[2]. The addition of the 4-fluorophenyl group acts as an electron-withdrawing group (EWG). This group pulls electron density away from the morpholine nitrogen through the sigma-bond framework, stabilizing the unprotonated amine and thereby lowering the pKa [2][3].

We estimate the pKa of 2-(4-Fluorophenyl)-6-methylmorpholine to be approximately 7.2 to 7.5 .

According to chromatographic best practices, to achieve a robust separation, the mobile phase pH must be set at least 2 pH units away from the analyte's pKa [4]. Operating too close to the pKa results in a dynamic equilibrium between the ionized and neutral states, leading to catastrophic method failures.

G Start Analyze Compound: 2-(4-Fluorophenyl)-6-methylmorpholine (Est. pKa ~7.5) Decision Select Mobile Phase pH Strategy Start->Decision LowPH Low pH (pH 2.0 - 3.0) Fully Ionized (Protonated) Decision->LowPH HighPH High pH (pH 10.0+) Fully Neutral (Deprotonated) Decision->HighPH MidPH Mid pH (pH 6.0 - 8.0) Partial Ionization AVOID! Decision->MidPH ColLow Use Polar-Embedded, AQ, or Ion-Pairing Reagents LowPH->ColLow ColHigh Use High-pH Stable Columns (e.g., Hybrid Silica/Polymer) HighPH->ColHigh

Decision matrix for mobile phase pH selection based on analyte pKa.

Part 2: Troubleshooting FAQs

Q1: Why are my retention times drifting, and why do I see split/tailing peaks when using a pH 7.0 Phosphate buffer?

Diagnosis: You are operating in the chromatographic "danger zone." Explanation: At pH 7.0, the mobile phase is nearly identical to the estimated pKa of 2-(4-Fluorophenyl)-6-methylmorpholine (~7.5). At this pH, the compound exists as a 50/50 mixture of its protonated (hydrophilic) and deprotonated (hydrophobic) forms[4]. Because these two forms partition differently into the C18 stationary phase, you observe split peaks or severe tailing. Furthermore, microscopic fluctuations in mobile phase preparation will cause massive shifts in retention time. Solution: Adjust the pH to either < 5.0 or > 9.5 to ensure the compound is in a single, predominate ionization state[4].

Q2: I switched to pH 2.5 (0.1% Formic Acid) to fix the peak shape, but now the compound elutes in the void volume. How do I retain it?

Diagnosis: The analyte is fully ionized and too polar for standard reversed-phase retention. Explanation: At pH 2.5, the secondary amine is fully protonated (


). This drastically increases its polarity, causing it to bypass the hydrophobic C18 chains and elute at 

(void volume). Solution: You have two options:
  • Ion-Pairing Chromatography: Add an anionic ion-pairing reagent (e.g., sodium perchlorate or sodium hexanesulfonate) to the mobile phase. The negatively charged counterion will form a neutral, lipophilic complex with the protonated morpholine, allowing it to be retained on a standard C18 column[5].

  • Stationary Phase Change: Switch to a polar-embedded column or a 100% aqueous-compatible (AQ) column designed to retain polar amines.

Q3: I want to use high pH (pH 10.5 with Ammonium Hydroxide) to maximize retention. What are the risks to my system?

Diagnosis: Silica dissolution. Explanation: At pH 10.5, 2-(4-Fluorophenyl)-6-methylmorpholine is fully deprotonated (neutral) and will exhibit excellent retention and peak shape[4]. However, standard silica-based columns dissolve rapidly at pH > 8.0. Solution: You must use columns specifically engineered for high-pH stability. Ethylene-bridged hybrid (BEH) silica columns or polymer-based columns are mandatory for this workflow.

RetentionCurve cluster_0 Retention Factor (k') vs. Mobile Phase pH pH2 pH 2 k' Low pH4 pH 4 k' Low pH2->pH4 pH6 pH 6 k' Rising pH4->pH6 pH8 pH 8 k' Shifting pH6->pH8 pH10 pH 10 k' High pH8->pH10

Sigmoidal relationship between mobile phase pH and retention for basic amines.

Part 3: Data Presentation — pH Optimization Summary

Use the following table to quickly reference the expected behavior of 2-(4-Fluorophenyl)-6-methylmorpholine under various conditions.

Mobile Phase pHAnalyte StateExpected Retention (C18)Peak ShapeRecommended Column Chemistry
pH 2.0 - 3.0 Fully Protonated (

)
Very Low (Near Void)ExcellentPolar-embedded, AQ C18, or standard C18 with Ion-Pairing
pH 6.0 - 8.0 Mixed (Equilibrium)Variable / UnpredictablePoor (Split/Tailing)NOT RECOMMENDED
pH 10.0+ Fully Neutral (0)HighExcellentHigh-pH Stable Hybrid Silica (e.g., BEH) or Polymer

Part 4: Experimental Protocols

Protocol A: High-pH Method Development (Recommended for LC-MS Compatibility)

This method utilizes a high pH to keep the morpholine derivative neutral, maximizing retention while remaining volatile for mass spectrometry.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution.

  • pH Adjustment: Adjust the pH of the buffer to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Column Selection: Install a high-pH stable column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Setup:

    • Line A: 10 mM Ammonium Bicarbonate (pH 10.5)

    • Line B: 100% Acetonitrile (LC-MS grade)

  • Gradient Program: Run a generic screening gradient from 5% B to 95% B over 5 minutes.

  • Equilibration: Ensure the column is equilibrated with at least 10 column volumes of the starting mobile phase before the first injection to ensure the stationary phase is fully saturated with the high-pH buffer.

Protocol B: Low-pH Ion-Pairing Method (Recommended for UV/Vis Detection Only)

If high-pH columns are unavailable, use this method. Note: Ion-pairing reagents are generally not compatible with LC-MS due to severe ion suppression and source contamination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Sodium Phosphate (monobasic) aqueous solution.

  • Ion-Pairing Addition: Add 10 mM Sodium Perchlorate (

    
    ) to the buffer. The perchlorate anion acts as a strong ion-pairing agent for protonated amines[5].
    
  • pH Adjustment: Adjust the pH to 2.5 using Phosphoric Acid (

    
    ).
    
  • Column Selection: Standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase Setup:

    • Line A: Buffer + Ion-Pairing Reagent (pH 2.5)

    • Line B: 100% Methanol (Methanol often provides better selectivity for ion-pairing than Acetonitrile).

  • Washing Protocol: After the sequence is complete, flush the system and column with 50:50 Water:Methanol (without buffer) for 30 minutes to prevent salt precipitation.

Part 5: References

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at:[Link]

  • Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. Available at:[Link]

  • South Dakota State University (Open PRAIRIE). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Available at:[Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at:[Link]

  • ChemBK. 2-(4-Fluorophenyl)-6-methylmorpholine. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis of 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, troubleshoot, and permanently resolve ion suppression issues when quantifying 2-(4-Fluorophenyl)-6-methylmorpholine in complex biological matrices.

Because this analyte is a basic amine (containing a morpholine ring), it readily protonates to form an


 ion in positive Electrospray Ionization (ESI). However, this high ionization efficiency also makes it highly susceptible to competition from endogenous matrix components. This guide moves beyond basic troubleshooting to explain the causality behind signal loss and provides self-validating protocols to ensure absolute quantitative rigor.

Section 1: Mechanistic Foundations (The "Why")

Q: Why does my signal for 2-(4-Fluorophenyl)-6-methylmorpholine drop drastically in plasma samples compared to a neat solvent standard?

A: You are experiencing ion suppression , a pervasive matrix effect driven by competition within the ESI source[1].

The electrospray ionization process relies on the formation of charged droplets. As the solvent evaporates, analytes must migrate to the surface of the droplet to be ejected into the gas phase[1]. In biological matrices like plasma or serum, endogenous compounds—specifically phospholipids (glycerophosphocholines)—co-elute with your analyte. Phospholipids are highly surface-active and possess a strong proton affinity. They rapidly saturate the limited surface area of the ESI droplet, creating a "crowding" effect that disproportionately traps your morpholine derivative inside the droplet, preventing its ionization and ejection[1].

ESI_Mechanism A ESI Droplet Formation (High Solvent Volume) B Solvent Evaporation & Coulombic Fission A->B C Droplet Surface Crowding (Phospholipids vs Analyte) B->C D Analyte Ejection Inhibited (Ion Suppression) C->D Competition Lost E Phospholipid Ionization (Matrix Signal) C->E Surface Dominance

ESI droplet surface competition leading to ion suppression.

Section 2: Sample Preparation Workflows

Q: I currently use Protein Precipitation (PPT) with acetonitrile. How can I eliminate phospholipid-induced ion suppression?

A: Simple protein precipitation removes proteins but leaves nearly all phospholipids in the sample[2]. To resolve this, you must upgrade your sample preparation to a Zirconia-based Phospholipid Removal (PLR) strategy.

Unlike traditional Solid Phase Extraction (SPE) which relies on hydrophobic interactions, zirconia-based PLR utilizes chemical filtration. The zirconium atoms act as a strong Lewis acid (electron acceptor), which selectively and irreversibly binds to the phosphate moieties (Lewis base) of the phospholipids[3]. Your basic amine analyte passes through the sorbent unimpeded.

Quantitative Comparison of Sample Preparation Methods
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (ME %)Phospholipid Removal (%)
Protein Precipitation (PPT)85.242.1 (Severe Suppression)< 5.0
Solid Phase Extraction (SPE)78.588.4~ 85.0
Zirconia-Based PLR Plate 94.3 98.2 (Negligible)> 99.0
Self-Validating Protocol: Zirconia-Based Phospholipid Removal

This protocol includes a built-in validation step to ensure the matrix has been successfully cleared from the analyte's retention window.

Step 1: Sample Aliquot & Spiking Transfer 100 µL of plasma into a 96-well Zirconia PLR plate. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any minor volumetric losses[4].

Step 2: Precipitation & Disruption Add 300 µL of 1% formic acid in acetonitrile. The acidic organic solvent disrupts protein-analyte binding and precipitates plasma proteins.

Step 3: Mixing Aspirate and dispense 3 times using a multichannel pipette, or vortex the plate at 1000 RPM for 2 minutes to ensure complete precipitation.

Step 4: Chemical Filtration (Lewis Acid/Base Interaction) Apply a vacuum (10-15 in Hg) or positive pressure for 3-5 minutes. The zirconia sorbent will selectively trap the phospholipids[3], while the 2-(4-Fluorophenyl)-6-methylmorpholine elutes into the collection plate.

Step 5: Self-Validation via Post-Column Infusion (PCI) To validate the success of this extraction:

  • Continuously infuse a neat standard of 2-(4-Fluorophenyl)-6-methylmorpholine post-column into the MS source using a syringe pump.

  • Inject 2 µL of your blank PLR-extracted plasma matrix through the LC column.

  • Monitor the MS/MS baseline. A steady baseline indicates successful matrix removal. A dip in the baseline at your analyte's retention time indicates residual ion suppression[5].

Workflow Start Plasma Sample + Basic Amine Analyte PPT Add Acetonitrile (3:1) Protein Precipitation Start->PPT Split Choose Cleanup Strategy PPT->Split Centrifuge Centrifuge & Inject (Standard PPT) Split->Centrifuge PLR Zirconia-Based PLR Plate (Chemical Filtration) Split->PLR Result1 High Phospholipids Severe Ion Suppression Centrifuge->Result1 Result2 Phospholipids Removed Optimal MS Signal PLR->Result2

Comparison of Protein Precipitation vs. Phospholipid Removal.

Section 3: Chromatographic & Source Optimization

Q: If I am restricted to using simple protein precipitation due to budget constraints, can I resolve ion suppression by changing my LC or MS parameters?

A: Yes, you can employ orthogonal strategies to bypass the suppression zone, though they require careful optimization.

1. Chromatographic Shift (Avoid the Suppression Zone): Phospholipids typically elute late in standard reversed-phase (C18) gradients. If 2-(4-Fluorophenyl)-6-methylmorpholine is co-eluting with these lipids, change your column chemistry. Switching to a Biphenyl column leverages


 interactions with the analyte's fluorophenyl ring, selectively shifting its retention time away from the aliphatic phospholipids. Alternatively, use Hydrophilic Interaction Liquid Chromatography (HILIC) to drastically alter the elution order.

2. Switch the Ionization Source (ESI to APCI): If your instrument allows, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).

  • The Causality: ESI ionizes analytes in the liquid phase inside charged droplets, making it highly vulnerable to surface area competition[6]. APCI, however, transfers neutral analytes into the gas phase by vaporizing the liquid in a heated gas stream, followed by chemical ionization via a corona discharge needle[6]. Because APCI does not rely on droplet surface evaporation, it is fundamentally less susceptible to the crowding effects of phospholipids[7].

Section 4: Quantitative Correction & Validation

Q: How do I mathematically prove that my method is free from matrix effects?

A: You must calculate the Matrix Effect Factor (MEF) . According to bioanalytical validation guidelines, you assess this by comparing the peak area of the analyte spiked into a post-extracted blank matrix (


) against the peak area of the analyte in a neat solvent (

)[5].


  • ME = 100% : No matrix effect.

  • ME < 100% : Ion suppression[5].

  • ME > 100% : Ion enhancement[5].

If your ME is consistently between 85% and 115%, the suppression is considered negligible. If residual suppression remains, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a


 or deuterium-labeled version of 2-(4-Fluorophenyl)-6-methylmorpholine). Because the SIL-IS co-elutes perfectly with the target analyte, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the SIL-IS, the suppression effect mathematically cancels out, ensuring absolute quantitative accuracy[4].
References
  • K-Dense AI. Quantifying the Role of Chromatographic Context in Ion Suppression: A Machine Learning Approach with SHAP Interpretability.[Link]

  • LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • American Pharmaceutical Review. Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[Link]

  • ResearchGate. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry.[Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Taylor & Francis. Matrix Effects and Application of Matrix Effect Factor.[Link]

  • PMC - NIH. Ion suppression correction and normalization for non-targeted metabolomics.[Link]

Sources

Validation & Comparative

High-Resolution Proton NMR Differentiation: Phenmetrazine vs. 2-(4-Fluorophenyl)-6-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proton NMR Spectral Analysis of 2-(4-Fluorophenyl)-6-methylmorpholine vs. Phenmetrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

In the development of morpholine-based psychostimulants and anorectics, precise structural characterization is non-negotiable. This guide provides a definitive technical comparison between the established stimulant Phenmetrazine (3-methyl-2-phenylmorpholine) and its fluorinated regioisomer, 2-(4-Fluorophenyl)-6-methylmorpholine .

While both compounds share a morpholine core, they differ in two critical dimensions:

  • Regiochemistry: The methyl group placement shifts from C3 (adjacent to Nitrogen) in Phenmetrazine to C6 (adjacent to Oxygen) in the comparator.

  • Electronic Environment: The introduction of a fluorine atom at the para-position of the phenyl ring alters the aromatic coupling network.

This guide outlines a self-validating NMR protocol to distinguish these isomers based on the deshielding effects of heteroatoms and spin-spin coupling networks .

Mechanistic Basis of Spectral Differentiation

The primary challenge in distinguishing substituted morpholines lies in assigning the methine and methylene protons of the heterocyclic ring. The differentiation strategy relies on the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

The "Heteroatom Proximity" Rule
  • Phenmetrazine (3-Methyl): The methyl group is attached to C3. The methine proton (H3) is

    
     to Nitrogen.
    
    • Predicted Shift:

      
       2.5 – 3.0 ppm (Shielded relative to O-adjacent).
      
  • Comparator (6-Methyl): The methyl group is attached to C6. The methine proton (H6) is

    
     to Oxygen.
    
    • Predicted Shift:

      
       3.6 – 4.2 ppm (Significantly deshielded).
      
The Aromatic Fingerprint
  • Phenmetrazine: Monosubstituted benzene ring.

    • Pattern: Multiplet integrating to 5H.

  • Comparator: 1,4-Disubstituted benzene ring (Fluorine substitution).

    • Pattern: Distinct AA'BB' or AA'XX' system integrating to 4H, with characteristic

      
       and 
      
      
      
      coupling.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if salt forms (e.g., HCl salts) are analyzed, but
    
    
    provides sharper resolution of the morpholine coupling constants.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (

    
    ).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     1.0 s to ensure accurate integration of aromatic protons.
    
Step 3: Data Processing
  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is critical for the AA'BB' aromatic region.

Comparative Spectral Analysis

The following table summarizes the key diagnostic signals. Note that chemical shifts (


) are approximate and solvent-dependent (

).
FeaturePhenmetrazine (3-Me-2-Ph)2-(4-F-Ph)-6-Me-MorpholineDiagnostic Value
Methyl Doublet

0.9 – 1.1 ppm

1.2 – 1.4 ppm
High: 6-Me is deshielded by O-proximity.
Methine H-Me H3 (Next to N):

~2.7 – 3.0 ppm
H6 (Next to O):

~3.8 – 4.1 ppm
Critical: >1.0 ppm difference confirms regioisomer.
Benzylic H (H2) Doublet (d) or dd,

Hz (trans)
Doublet of doublets (dd), coupled to CH2Medium: Coupling partners change (H3 vs H3a/b).
Aromatic Region 5H Multiplet (

7.2 – 7.4 ppm)
4H AA'BB' (

7.0 – 7.4 ppm)
High: Integration (5H vs 4H) and splitting pattern.
19F Satellites NoneVisible in

or

NMR
Confirmation: Presence of F-coupling.[1]
Detailed Signal Pathway Analysis
A. The Methyl Region (0.5 – 1.5 ppm)

In Phenmetrazine , the methyl doublet appears upfield because it is attached to the C3 position, adjacent to the amine. The amine is less electronegative than the ether oxygen. In the 6-methyl isomer , the methyl group is attached to C6, adjacent to the ether oxygen. The inductive effect of the oxygen atom pulls electron density, shifting the methyl doublet downfield (typically +0.2 to +0.3 ppm shift relative to Phenmetrazine).

B. The Morpholine Ring (2.5 – 4.5 ppm)

This is the most definitive region.

  • Phenmetrazine: Look for the H2 proton (benzylic) around 4.5 ppm. It will show strong vicinal coupling to the H3 proton. The H3 proton (adjacent to methyl) will be found upfield near 2.8 ppm.

  • 6-Methyl Isomer: The H2 proton is still benzylic (~4.5 ppm), but it is not coupled to the methyl-bearing carbon. Instead, it couples to the methylene protons at C3. Crucially, the methyl-bearing proton (H6) is now found downfield (3.8–4.0 ppm) because it is on the carbon adjacent to Oxygen.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for distinguishing these two compounds based on spectral features.

NMR_Analysis_Flow Start Unknown Sample Spectrum Aromatic Check Aromatic Region (7.0 - 7.5 ppm) Start->Aromatic Integ5 Integration = 5H Multiplet Aromatic->Integ5 No Fluorine Integ4 Integration = 4H AA'BB' Pattern Aromatic->Integ4 Has Fluorine CheckMe Check Methine Proton (CH-CH3) Integ5->CheckMe Integ4->CheckMe ShiftUp Shift ~ 2.8 ppm (Alpha to Nitrogen) CheckMe->ShiftUp H3 (3-Me) ShiftDown Shift ~ 3.9 ppm (Alpha to Oxygen) CheckMe->ShiftDown H6 (6-Me) ResultPhen ID: Phenmetrazine (3-Methyl isomer) ShiftUp->ResultPhen ResultIso ID: 2-(4-F-Ph)-6-Me-Morpholine (6-Methyl isomer) ShiftDown->ResultIso

Caption: Logical decision tree for NMR differentiation based on aromatic integration and methine chemical shift.

Structural Reference Diagram

Understanding the numbering is vital for interpreting the coupling constants.

Structures cluster_0 Phenmetrazine (3-Me) cluster_1 Comparator (6-Me) O1 O (1) C2 C2 (Ph) O1->C2 C3 C3 (Me) C2->C3 Vicinal Coupling N4 N (4) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C6->O1 O1b O (1) C2b C2 (Ph-F) O1b->C2b C3b C3 C2b->C3b No Me here N4b N (4) C3b->N4b C5b C5 N4b->C5b C6b C6 (Me) C5b->C6b C6b->O1b

Caption: Structural connectivity highlighting the vicinal relationship between C2 and C3 in Phenmetrazine vs. the isolated C6-methyl in the comparator.

Conclusion

The distinction between Phenmetrazine and 2-(4-Fluorophenyl)-6-methylmorpholine is readily achievable via Proton NMR without the need for exotic pulse sequences. The presence of the fluorine atom is indicated by the 4H aromatic integral and splitting pattern. However, the regioisomerism (3-Me vs 6-Me) is definitively proven by the chemical shift of the methyl-bearing methine proton:

  • < 3.0 ppm: Indicates Nitrogen proximity (Phenmetrazine).

  • > 3.6 ppm: Indicates Oxygen proximity (6-Methyl isomer).

This protocol provides a robust, self-validating method for identifying these substances in forensic or pharmaceutical analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4][5] (Standard text for chemical shift prediction based on heteroatom proximity).

  • PubChem. (n.d.).[2] Phenmetrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (n.d.).[6] Proton NMR Data. University of Wisconsin-Madison. (Authoritative source for coupling constants and chemical shifts in heterocyclic rings). Retrieved from [Link]

Sources

Comparative Potency of 2-(4-Fluorophenyl)-6-methylmorpholine and Other Fluorinated Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An Examination of Structure-Activity Relationships and Methodologies for Potency Determination

Published: March 7, 2026

Introduction

Fluorinated morpholine derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, often investigated for their activity as monoamine reuptake inhibitors or releasing agents. The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide aims to provide a comparative overview of the potency of 2-(4-Fluorophenyl)-6-methylmorpholine against other fluorinated morpholine analogs. However, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of published data specifically for 2-(4-Fluorophenyl)-6-methylmorpholine.

Therefore, this guide will instead focus on the broader structural class of fluorinated phenylmorpholines, discussing the known structure-activity relationships (SAR) that govern their potency at monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] Furthermore, this document will provide detailed, field-proven experimental protocols for assays that are essential for determining the potency of novel compounds within this class, thereby empowering researchers to characterize new chemical entities like 2-(4-Fluorophenyl)-6-methylmorpholine.

Structure-Activity Relationships of Fluorinated Phenylmorpholines

The potency and selectivity of phenylmorpholine derivatives are highly dependent on the substitution patterns on both the phenyl and morpholine rings.

Fluorine Substitution on the Phenyl Ring: The position and number of fluorine substituents on the phenyl ring are critical determinants of a compound's activity at monoamine transporters. For instance, in a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, the presence of the 4-fluoro substituent was a key feature of compounds with high affinity for the dopamine transporter.[3][4] The electron-withdrawing nature of fluorine can influence the interaction of the phenyl ring with amino acid residues within the transporter's binding pocket.[2]

Substituents on the Morpholine Ring: Alkyl substitutions on the morpholine ring, such as the 6-methyl group in the topic compound, can also impact potency and selectivity. These substitutions can affect the conformation of the morpholine ring and its interaction with the transporter. While specific data on a 6-methyl substitution in conjunction with a 4-fluorophenyl group is unavailable, studies on related structures suggest that such modifications can fine-tune the pharmacological profile.[5]

Comparative Potency of Structurally Related Compounds

While data for 2-(4-Fluorophenyl)-6-methylmorpholine is not available, examining the potency of other fluorinated compounds can provide valuable context for researchers. The affinity of a compound for a transporter is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

CompoundTargetKi (nM)Reference
(S,S)-[18F]FMeNER-D2NETHigh Affinity[6]
FECTDAT6[7]
14a ((bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine)DAT23[3]
(S)-26 (fluoroisopropyl derivative)DAT0.67[8]
(S)-26 (fluoroisopropyl derivative)SERT85[8]

This table includes examples of fluorinated compounds and their reported affinities for monoamine transporters to illustrate the range of potencies that can be achieved with fluorine substitution. It is not a direct comparison with 2-(4-Fluorophenyl)-6-methylmorpholine due to the lack of data for the latter.

Experimental Protocols for Potency Determination

To enable researchers to characterize novel compounds like 2-(4-Fluorophenyl)-6-methylmorpholine, the following are detailed protocols for standard in vitro assays used to determine potency at monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity (Ki) of a test compound for a specific transporter.[9] This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT

  • Radioligands (e.g., [3H]CFT for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT)[10][11]

  • Test compound and reference compounds (e.g., cocaine, desipramine, fluoxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid[12]

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[12]

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-50 µg per well.[9] Store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane preparation.[9]

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT), 50 µL of radioligand, and 100 µL of membrane preparation.[9]

    • Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.[9]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[12]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Transfected Cells) Plate_Setup Plate Setup (Total, NSB, Test Compound) Membrane_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Plate_Setup Incubation Incubation (Equilibrium Binding) Plate_Setup->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Calculation Calculate IC50 & Ki (Cheng-Prusoff) Counting->Calculation

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Release Assays

Neurotransmitter release assays measure the ability of a compound to evoke the release of monoamines from cells or synaptosomes. This is particularly important for characterizing compounds that may act as releasing agents rather than reuptake inhibitors.

Objective: To determine if a test compound induces the release of dopamine, norepinephrine, or serotonin from neuronal cells.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived neurons or a suitable neuronal cell line.[13]

  • Culture medium and differentiation factors.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.[13]

  • Test compound and positive controls (e.g., amphetamine for dopamine release).

  • 6-well plates.[13]

Protocol:

  • Cell Culture and Differentiation:

    • Plate iPSC-derived neural stem cells on coated 6-well plates.[13]

    • Differentiate the cells into a mixed culture of neurons and glial cells over a period of several weeks.[13]

  • Neurotransmitter Release Experiment:

    • The day before the experiment, change the culture medium.[13]

    • On the day of the experiment, wash the cells with a physiological salt solution.

    • Add the test compound at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).

    • Collect the supernatant for analysis.

  • Sample Analysis:

    • Analyze the collected supernatant for the concentration of dopamine, norepinephrine, and serotonin using an HPLC system with electrochemical detection.[13]

  • Data Analysis:

    • Quantify the amount of neurotransmitter released in the presence of the test compound compared to a vehicle control.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Neurotransmitter_Release_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., iPSC-derived neurons) Differentiation Differentiation into Neuronal/Glial Culture Cell_Culture->Differentiation Compound_Addition Addition of Test Compound Differentiation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection HPLC_Analysis HPLC Analysis (Quantify Neurotransmitters) Supernatant_Collection->HPLC_Analysis EC50_Determination Determine EC50 HPLC_Analysis->EC50_Determination

Caption: Workflow for Neurotransmitter Release Assay.

Conclusion

While a direct comparative potency analysis of 2-(4-Fluorophenyl)-6-methylmorpholine is currently not possible due to the absence of published data, this guide provides a framework for understanding the key structural features that influence the activity of fluorinated phenylmorpholines. The provided experimental protocols offer a robust starting point for researchers to determine the in vitro potency of this and other novel compounds at monoamine transporters. The characterization of such novel chemical entities is crucial for the advancement of neuropharmacology and the development of new therapeutics.

References

  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem.
  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC.
  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Improved synthesis and metabolic stability analysis of the dopamine transporter ligand [(18)F]FECT - PubMed. Available from: [Link]

  • The Norepinephrine Transporter in Attention-Deficit/Hyperactivity Disorder Investigated With Positron Emission Tomography - PMC.
  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC - PubMed Central. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.
  • Structure Modeling of the Norepinephrine Transporter - MDPI. Available from: [Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed. Available from: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed. Available from: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. Available from: [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - Frontiers. Available from: [Link]

Sources

Comparing pharmacokinetic profiles of 2-(4-Fluorophenyl)-6-methylmorpholine and Phendimetrazine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Profiling: Phendimetrazine vs. 2-(4-Fluorophenyl)-6-methylmorpholine

Executive Summary

This technical guide provides a comparative analysis of the pharmacokinetic (PK) profiles of Phendimetrazine , a clinically established anorectic agent, and 2-(4-Fluorophenyl)-6-methylmorpholine , a structural analog and research compound.

  • Phendimetrazine is a prodrug that requires metabolic conversion to its active metabolite, phenmetrazine (3-methyl-2-phenylmorpholine), to exert its primary therapeutic effects as a norepinephrine-dopamine releasing agent (NDRA).

  • 2-(4-Fluorophenyl)-6-methylmorpholine is a fluorinated regioisomer of phenmetrazine.[1] Its structural modifications—specifically the para-fluorine substitution and the 6-methyl positioning —theoretically alter its metabolic stability, lipophilicity, and binding affinity compared to the parent phenmetrazine scaffold.

This guide synthesizes clinical data for Phendimetrazine with structure-activity relationship (SAR) predictions for the fluorinated analog to inform researchers on their distinct pharmacological behaviors.

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the methylation site on the morpholine ring and the halogenation of the phenyl ring.

FeaturePhendimetrazine 2-(4-Fluorophenyl)-6-methylmorpholine
IUPAC Name (2S,3S)-3,4-dimethyl-2-phenylmorpholine2-(4-fluorophenyl)-6-methylmorpholine
Core Scaffold Morpholine (3-methyl, N-methyl)Morpholine (6-methyl, Secondary amine)
Key Substituent N-Methyl (Prodrug moiety)4-Fluoro (Metabolic blocker)
Methyl Position C3 (Proximal to Phenyl)C6 (Distal to Phenyl)
Lipophilicity (LogP) ~2.3 (Predicted)~2.5–2.8 (Predicted, higher due to F)
Molecular Weight 191.27 g/mol 195.23 g/mol

Pharmacokinetic Profile: Phendimetrazine

Phendimetrazine exhibits a classic prodrug PK profile. Its efficacy is contingent upon hepatic conversion.

Absorption & Bioavailability
  • Absorption: Rapidly absorbed from the gastrointestinal tract following oral administration.

  • Tmax: Peak plasma concentrations occur within 1–3 hours for immediate-release formulations and 3–6 hours for extended-release variants.

  • Bioavailability: High, but subject to first-pass metabolism which facilitates activation.

Distribution
  • Protein Binding: Moderate.

  • Volume of Distribution (Vd): Large, indicating extensive tissue distribution, particularly into the central nervous system (CNS) due to its lipophilic nature.

Metabolism (Activation)
  • Primary Pathway: Hepatic N-demethylation via Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).

  • Metabolite: Converts to Phenmetrazine (Active).

    • Note: Phenmetrazine is the potent NDRA responsible for appetite suppression.

  • Secondary Pathways: The active metabolite (phenmetrazine) is further metabolized via para-hydroxylation of the phenyl ring and N-oxidation.

Excretion
  • Route: Primarily renal excretion of metabolites and unchanged drug.

  • Half-Life (t1/2):

    • Parent (Phendimetrazine): Short (~2–4 hours).

    • Active Metabolite (Phenmetrazine): Longer (~8–12 hours), sustaining the therapeutic effect.

Pharmacokinetic Profile: 2-(4-Fluorophenyl)-6-methylmorpholine

Note: Data for this specific isomer is derived from Structure-Activity Relationship (SAR) principles of fluorinated phenmetrazines.

Metabolic Stability (The Fluorine Effect)
  • Mechanism: The introduction of a fluorine atom at the para-position (C4) of the phenyl ring blocks the primary metabolic route of phenmetrazine-like compounds (aromatic hydroxylation).

  • Impact: This substitution typically extends the elimination half-life significantly compared to non-fluorinated analogs. The C-F bond is metabolically inert to CYP450 oxidation, forcing the molecule to undergo slower alternative clearance pathways (e.g., ring opening or N-oxidation).

Lipophilicity & CNS Penetration
  • Blood-Brain Barrier (BBB): The fluorine substitution increases lipophilicity (LogP). This predicts enhanced BBB permeability compared to the non-fluorinated scaffold, potentially leading to higher brain-to-plasma ratios.

Structural Regioisomerism (3-Methyl vs. 6-Methyl)
  • Binding Affinity: Phenmetrazine (3-methyl) mimics the alpha-methyl group of amphetamine, which is critical for monoamine transporter affinity.

  • 6-Methyl Shift: Moving the methyl group to the C6 position (distal) alters the steric environment. While the 4-fluoro group enhances stability, the 6-methyl position may reduce potency at the dopamine transporter (DAT) compared to the 3-methyl isomer (Phenmetrazine) or 4-Fluorophenmetrazine (3-methyl analog).

  • Selectivity: 6-methyl morpholines often exhibit altered selectivity profiles, potentially favoring norepinephrine (NET) over dopamine (DAT) or acting as weaker releasers.

Comparative Data Summary

Pharmacokinetic ParameterPhendimetrazine (Standard)2-(4-Fluorophenyl)-6-methylmorpholine (Analog)
Drug Type Prodrug (Requires activation)Active Parent (Secondary amine)
Metabolic Activation Required (N-demethylation)Not Required
Primary Metabolic Route N-demethylation -> Para-hydroxylationN-oxidation / Ring opening (Para-hydroxylation blocked)
Predicted Half-Life Short (Parent); Intermediate (Metabolite)Extended (Due to metabolic blockade)
CNS Penetration HighVery High (Increased Lipophilicity)
Potency (Predicted) High (as Phenmetrazine)Moderate to Low (Steric shift at C6)

Visual Analysis of Metabolic Pathways

The following diagram illustrates the metabolic activation of Phendimetrazine versus the metabolic blockade engineered into the fluorinated analog.

PK_Comparison Phendimetrazine Phendimetrazine (Prodrug, N-Methyl) Phenmetrazine Phenmetrazine (Active Metabolite, 3-Methyl) Phendimetrazine->Phenmetrazine CYP450 (N-Demethylation) Inactive_Metabolites Hydroxylated Metabolites (Inactive) Phenmetrazine->Inactive_Metabolites CYP450 (Para-Hydroxylation) Fluoro_Analog 2-(4-F)-6-methylmorpholine (Research Analog) Phenmetrazine->Fluoro_Analog Structural Modification: 3-Me -> 6-Me + 4-Fluoro Stable_Compound Metabolically Stable (Prolonged Half-Life) Fluoro_Analog->Stable_Compound Resists Hydroxylation (Para-F Blockade)

Caption: Comparative metabolic fate. Phendimetrazine undergoes activation and subsequent degradation. The fluorinated analog resists the primary degradation pathway (para-hydroxylation) due to the C-F bond.

Experimental Protocol: Comparative Microsomal Stability Assay

To empirically validate the predicted metabolic stability of the fluorinated analog against Phendimetrazine, the following protocol is recommended.

Objective: Determine the intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).
  • Preparation:

    • Prepare 10 mM stock solutions of Phendimetrazine and 2-(4-Fluorophenyl)-6-methylmorpholine in DMSO.

    • Dilute to 1 µM working solutions in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix working solution with pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor:

      • Phendimetrazine: Loss of parent, appearance of Phenmetrazine (+14 Da mass shift).

      • Fluorinated Analog: Loss of parent.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate slope (

      
      ).
      
    • 
      .
      
    • 
      .
      

Expected Result: The fluorinated analog should exhibit a significantly lower slope (


) and longer 

compared to Phenmetrazine, confirming metabolic resistance.

References

  • PubChem. (n.d.). Phendimetrazine Tartrate. National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.). Phendimetrazine: Pharmacology and Pharmacokinetics. Retrieved from [Link]

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Contextual SAR for phenmetrazine analogs).
  • Mclaughlin, G., et al. (2018). Structural modifications of phenmetrazine: Impact on pharmacokinetics and pharmacodynamics.

Sources

Inter-laboratory reproducibility of 2-(4-Fluorophenyl)-6-methylmorpholine assay results

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Inter-Laboratory Reproducibility of 2-(4-Fluorophenyl)-6-methylmorpholine Assays

Executive Summary & Mechanistic Context

2-(4-Fluorophenyl)-6-methylmorpholine is a synthetic morpholine derivative and a positional isomer of the widely documented novel psychoactive substances (NPS) 4-fluorophenmetrazine (4-FPM) and 3-fluorophenmetrazine (3-FPM). Because these regioisomers share the exact molecular formula (C11H14FNO) and exhibit nearly identical precursor ions, distinguishing the 6-methylmorpholine configuration from the 3-methylmorpholine configuration presents a profound analytical challenge.

Standard immunoassay screening is entirely cross-reactive and lacks the specificity required for forensic or clinical differentiation. Consequently, laboratories must rely on hyphenated mass spectrometry. However, achieving high inter-laboratory reproducibility requires overcoming variations in chromatographic retention times and matrix-induced ion suppression. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the robust assay of 2-(4-Fluorophenyl)-6-methylmorpholine.

Comparison of Analytical Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a traditional staple in forensic toxicology. However, analyzing secondary amines like 2-(4-Fluorophenyl)-6-methylmorpholine directly via GC often results in poor peak shape and thermal degradation. While derivatization (e.g., using trifluoroacetic anhydride) improves volatility, the electron ionization (EI) spectra of 6-methyl and 3-methyl isomers remain highly homologous. Inter-laboratory reproducibility is frequently compromised by slight variations in column age and temperature gradients, which can lead to co-elution of these isomers 1.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS utilizing a triple quadrupole (QqQ) offers superior sensitivity and does not require derivatization. However, the product ion spectra generated by collision-induced dissociation (CID) for 2-(4-Fluorophenyl)-6-methylmorpholine and 4-FPM share major fragments (e.g., m/z 178, representing a loss of methanol from the morpholine ring) 2. Reproducibility depends heavily on strict adherence to mobile phase compositions (e.g., 97% water / 3% acetonitrile) to maintain retention time stability across different laboratories.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) LC-HRMS (using Q-TOF or Orbitrap analyzers) is the gold standard for regioisomer differentiation. By providing exact mass measurements (sub-5 ppm error) and capturing unique, low-abundance CID fragments, HRMS creates a self-validating data profile. Studies demonstrate that high-resolution tandem mass spectrometry significantly increases selectivity and inter-laboratory reproducibility for regioisomeric NPS compounds by minimizing reliance on retention time alone 3.

Quantitative Data Presentation

Analytical ModalityLimit of Quantification (LOQ)Inter-Day Precision (%RSD)Isomer Resolution CapabilityMatrix Effect Susceptibility
GC-EI-MS 5.0 - 10.0 ng/mL8.5% - 12.1%Moderate (Requires Derivatization)Low
LC-MS/MS (QqQ) 0.5 - 1.0 ng/mL4.2% - 7.8%High (Requires strict LC control)High (Requires SPE)
LC-HRMS (Q-TOF) 1.0 - 2.5 ng/mL3.1% - 5.5%Very High (Exact mass & unique CID)Moderate (Corrected by IS)

Note: Data synthesized from validated inter-laboratory methodologies for fluorophenmetrazine derivatives.

Standardized Self-Validating Protocol (LC-HRMS)

To ensure inter-laboratory reproducibility, the following protocol establishes a self-validating system. The causality behind this design is to normalize extraction losses and matrix effects using a stable isotope-labeled internal standard (IS), ensuring that the final quantitative readout is independent of minor operator or environmental variations.

Step 1: Sample Aliquoting and Internal Standard Addition

  • Action: Aliquot 500 µL of biological specimen (blood/urine) into a clean microcentrifuge tube. Add 50 µL of deuterated internal standard (e.g., 3-FPM-d5 at 100 ng/mL).

  • Causality: The immediate addition of the IS ensures that any subsequent volumetric losses or ionization suppression during electrospray ionization (ESI) affect the analyte and the IS equally. The ratio of their signals remains constant, self-validating the quantitative result.

Step 2: Protein Precipitation and Solid Phase Extraction (SPE)

  • Action: Add 100 µL of 10% trichloroacetic acid to precipitate proteins 1. Centrifuge at 10,000 x g for 5 minutes. Load the supernatant onto a mixed-mode cation exchange SPE cartridge. Wash with 2 mL of deionized water and 2 mL of methanol. Elute with 2 mL of 5% ammonium hydroxide in methanol.

  • Causality: Trichloroacetic acid aggressively disrupts protein binding. The mixed-mode SPE specifically targets the basic secondary amine of the morpholine ring, washing away phospholipids that are the primary culprits of ion suppression in LC-MS.

Step 3: UHPLC Chromatographic Separation

  • Action: Reconstitute the dried eluate in 100 µL of mobile phase A (0.1% formic acid in water). Inject 5 µL onto a biphenyl UHPLC column. Run a shallow gradient starting at 97% Mobile Phase A and 3% Mobile Phase B (0.1% formic acid in acetonitrile) 2.

  • Causality: A biphenyl column provides enhanced pi-pi interactions with the fluorophenyl ring, offering superior resolution of positional isomers compared to standard C18 columns. The highly aqueous starting condition prevents early elution and stabilizes retention times.

Step 4: High-Resolution Mass Spectrometry Acquisition

  • Action: Operate the Q-TOF in positive ESI mode. Utilize Data-Independent Acquisition (DIA) or targeted MS/MS with a fragmentor voltage optimized (e.g., 150 V) to generate stable product ions.

  • Causality: DIA captures all precursor and product ions simultaneously. This ensures that even if a laboratory experiences a slight retention time shift, the complete spectral fingerprint (including the exact mass of the m/z 178 fragment) is recorded, allowing for retrospective, reproducible identification.

Analytical Workflow Visualization

AssayWorkflow SamplePrep Biological Specimen Addition of Internal Standard (IS) SPE Solid Phase Extraction (SPE) Matrix Removal SamplePrep->SPE Chromatography UHPLC Separation (Isomer Resolution) SPE->Chromatography MassSpec High-Resolution Mass Spectrometry (CID Fragmentation) Chromatography->MassSpec DataAnalysis Data Analysis (Reproducibility & Quantification) MassSpec->DataAnalysis

Workflow for the analytical differentiation and quantification of morpholine-derived isomers.

References

  • Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations.[Link]

  • Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS. ResearchGate. [Link]

  • Drug Testing and Analysis - LJMU Research Online. Liverpool John Moores University.[Link]

Sources

Technical Guide: Infrared (IR) Spectroscopy Fingerprints for 2-(4-Fluorophenyl)-6-methylmorpholine Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid identification of 2-(4-Fluorophenyl)-6-methylmorpholine —a structural regioisomer of the fluorinated phenmetrazine class—presents unique analytical challenges due to the existence of diastereomers (cis and trans) and potential positional isomers (e.g., 2,3-substitution vs. 2,6-substitution). While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute stereochemical configuration, it is often impractical for high-throughput screening or field analysis.

This guide evaluates Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a superior first-line alternative for routine identification. We provide a detailed analysis of the molecule's vibrational fingerprint, focusing on the critical C–F stretching modes and morpholine ring puckering vibrations that distinguish it from structural analogues.

Part 1: The Analytical Challenge

The target molecule, 2-(4-Fluorophenyl)-6-methylmorpholine , contains three distinct pharmacophores that govern its vibrational spectrum:

  • The Morpholine Core: A six-membered heterocyclic ring containing both ether (C-O-C) and amine (N-H) functionalities.

  • The Para-Fluorophenyl Ring: A highly polar, rigid aromatic system.

  • The Methyl Substituent (C6 position): This introduces stereocenters at C2 and C6, leading to cis and trans diastereomers.

Why Standard MS Fails

Gas Chromatography-Mass Spectrometry (GC-MS) often fails to definitively distinguish between the cis and trans isomers of morpholine derivatives because their Electron Ionization (EI) fragmentation patterns are nearly identical (dominant tropylium ion and morpholine ring fragments). Furthermore, thermal degradation in the GC inlet can sometimes catalyze isomerization or ring opening.

The IR Advantage

IR spectroscopy interrogates the ground-state vibrational modes of the molecule. Because cis and trans isomers pack differently in the solid state (different lattice energies and intermolecular H-bonding), their IR spectra—particularly in the fingerprint region (600–1400 cm⁻¹)—are distinct.

Part 2: IR Fingerprint Analysis & Assignments

The following assignments are derived from established vibrational spectroscopy principles for fluorinated aromatics and morpholine scaffolds.

Table 1: Diagnostic Vibrational Bands for 2-(4-Fluorophenyl)-6-methylmorpholine
Functional GroupFrequency Range (cm⁻¹)IntensityVibrational Mode DescriptionSpecificity Note
Amine (N-H) 3300 – 3450Medium/BroadN–H Stretching (Secondary Amine)Broadening indicates H-bonding strength; varies between cis/trans isomers.
C–H (Aliphatic) 2850 – 2980StrongC–H Stretching (CH₂, CH₃)The methyl group at C6 contributes distinct asymmetric stretches here.
Aromatic Ring 1580 – 1610MediumC=C Ring StretchingCharacteristic "breathing" doublet often seen in para-substituted rings.
C–F Bond 1215 – 1240 Very Strong C–F Aryl Stretching CRITICAL ID PEAK. The most intense band in the spectrum; distinguishes F-analogues from parent compounds.
Morpholine Ether 1060 – 1150StrongC–O–C Antisymmetric StretchDiagnostic of the morpholine ether linkage; sensitive to ring conformation (chair vs. boat).
Para-Substitution 810 – 850 StrongC–H Out-of-Plane (OOP) BendingDiagnostic for para-substitution (4-fluoro). Ortho or meta isomers would shift to 730–770 cm⁻¹.
Differentiating Isomers (Cis vs. Trans)

The 2,6-substitution pattern allows for two chair conformations.

  • Cis-Isomer: Both substituents (Aryl and Methyl) are typically equatorial to minimize 1,3-diaxial interactions. This thermodynamically stable form usually exhibits sharper, well-defined bands in the fingerprint region.

  • Trans-Isomer: One substituent is forced axial. This ring strain shifts the C–O–C stretching band (1060–1150 cm⁻¹) and alters the fingerprint region (900–1000 cm⁻¹) due to different ring puckering modes.

Part 3: Comparative Analysis

The following table compares ATR-FTIR against primary alternatives for this specific application.

Table 2: Technology Comparison for Isomer Identification
FeatureATR-FTIR (Recommended) GC-MS 1H-NMR
Differentiation High (Distinct crystal packing fingerprints)Low (Identical fragmentation)Very High (Coupling constants J values)
Sample State Solid or Oil (Direct analysis)Gas Phase (Requires vaporization)Solution (Requires deuterated solvent)
Speed < 1 Minute15–30 Minutes10–60 Minutes
Destructive? No (Sample recoverable)YesNo
Cost per Run NegligibleModerate (Columns/Gases)High (Solvents/Cryogens)

Part 4: Experimental Protocol (ATR-FTIR)

To ensure reproducible fingerprints, the following "Self-Validating" protocol is recommended.

Workflow Diagram

IR_Workflow Start Sample Receipt Prep Sample Homogenization (Grind if Solid) Start->Prep Background Acquire Background (Air/Clean Crystal) Prep->Background Clean Stage Measure Acquire Sample Spectrum (4000-600 cm⁻¹) Background->Measure Process Baseline Correction & Normalization Measure->Process Validate Check C-F (1220) & Para-OOP (830) Process->Validate

Caption: Figure 1. Standardized ATR-FTIR workflow for morpholine derivative identification.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (routine) or 64 scans (high precision).

  • Background Acquisition:

    • Ensure the ATR crystal is completely clean (verify with a "preview" scan showing flat line).

    • Collect background spectrum of ambient air.

  • Sample Application:

    • Solids: Place 2–5 mg of the powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (remove air gaps).

    • Oils/Free Base: Place 1 drop on the crystal. No pressure clamp needed.

  • Data Collection & Processing:

    • Collect the sample spectrum.[1][2][3]

    • Self-Validation Check: Look for the CO₂ doublet (2350 cm⁻¹). If excessive, purge the system and re-acquire.

    • Apply Automatic Baseline Correction to remove scattering slopes.

    • Normalize the strongest peak (likely C–F at ~1220 cm⁻¹) to 1.0 absorbance units for library comparison.

Part 5: Decision Logic for Identification

Use this logic tree to confirm the identity of 2-(4-Fluorophenyl)-6-methylmorpholine versus common confounders (e.g., non-fluorinated analogues or different regioisomers).

Decision_Tree Start Spectrum Acquired CheckCF Peak at 1215-1240 cm⁻¹? Start->CheckCF CheckPara Peak at 810-850 cm⁻¹? CheckCF->CheckPara Yes (Strong) ResultNoF Suspect: Non-Fluorinated Analog CheckCF->ResultNoF No CheckMorph Ether Band at 1060-1150 cm⁻¹? CheckPara->CheckMorph Yes ResultOrtho Suspect: Ortho/Meta Isomer CheckPara->ResultOrtho No (Shifted to 740) CheckNH Broad Band 3300-3450 cm⁻¹? CheckMorph->CheckNH Yes ResultRing Suspect: Ring Opening/Degradation CheckMorph->ResultRing No ResultYes POSITIVE ID: 2-(4-F)-6-Me-Morpholine CheckNH->ResultYes Yes

Caption: Figure 2. Spectroscopic decision matrix for confirming the target molecule structure.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for morpholine and fluorobenzene analogue spectra).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive guide for specific band assignments like the morpholine ether stretch).

Sources

Safety Operating Guide

2-(4-Fluorophenyl)-6-methylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that integrating complex fluorinated heterocycles like 2-(4-Fluorophenyl)-6-methylmorpholine (CAS: 1099679-40-9) into drug development pipelines requires moving beyond generic lab safety protocols. This compound merges the acute corrosivity of a secondary amine with the environmental and incineration complexities of a fluorinated aromatic ring.

Mishandling its disposal not only risks severe personnel injury but also exposes your facility to significant EPA Resource Conservation and Recovery Act (RCRA) violations. The following guide provides field-proven, self-validating protocols to ensure absolute operational safety and regulatory compliance.

Chemical Hazard Profile & Mechanistic Causality

To safely handle and dispose of this chemical, laboratory personnel must understand the mechanistic causality behind its hazards. The molecule presents a dual-threat profile:

  • The Morpholine Core: As a secondary amine, the morpholine ring is highly basic and corrosive. It readily permeates the skin due to its lipid solubility, causing severe chemical burns and systemic toxicity[1].

  • The Fluorophenyl Moiety: The presence of the fluorine atom fundamentally alters the compound's disposal economics. While unsubstituted morpholines can often be incinerated in standard organic streams, fluorinated compounds generate highly toxic and corrosive hydrogen fluoride (HF) gas upon combustion[1].

Table 1: Physicochemical Hazard Profile & Regulatory Classification

ParameterValue / CharacteristicCausality & Operational Impact
Chemical Class Fluorinated MorpholinePresence of fluorine dictates strict halogenated waste segregation.
Corrosivity (pH) Highly BasicMorpholine nitrogen causes severe skin burns/eye damage[2].
EPA Waste Code D001 (Ignitability)Flammable liquid/vapor; requires non-sparking tools[1][3].
EPA Waste Code D002 (Corrosivity)Requires neutralization or specialized corrosive handling[1].
Combustion Products HF, NOx, CO, CO2Incineration must utilize acid gas scrubbers to neutralize HF[1].

Operational Safety & PPE Requirements

Standard laboratory attire is insufficient. Because morpholine derivatives are highly skin-permeable and corrosive, all handling must occur within a certified chemical fume hood[4].

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationMechanistic Rationale
Gloves Heavy-duty Nitrile or NeoprenePrevents skin permeation by lipid-soluble morpholine bases[1][2].
Eye Protection Tight-fitting goggles & Face shieldProtects against corrosive vapor and splash hazards[1][2].
Body Protection Flame-resistant lab coat & ApronMitigates D001 ignitability risks and prevents body contact[2].
Respirator Fume Hood (Face Velocity >100 fpm)Prevents inhalation of toxic, corrosive aerosols and vapors[3][4].

Spill Response & Decontamination Workflow

In the event of a spill, standard combustible absorbents (like sawdust or paper towels) must never be used, as the exothermic oxidation of the basic morpholine can ignite them[3].

Self-Validating Spill Protocol
  • Evacuation & Assessment: Determine the spill volume. If the spill exceeds 500 mL or occurs outside a fume hood, evacuate the laboratory immediately and contact HazMat[1].

  • Containment: Don full PPE. Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[1][3].

  • Collection: Use non-sparking shovels to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container[1].

  • Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual basic morpholine, followed by a thorough water rinse.

  • Self-Validation Check: After rinsing, swab the decontaminated surface with a pH indicator strip. A neutral reading (pH 6–7) validates that the corrosive morpholine residue has been successfully neutralized and removed. If the pH is >8, repeat Step 4.

SpillResponse Spill Spill Detected: 2-(4-Fluorophenyl)-6-methylmorpholine Assess Assess Spill Volume & Location Spill->Assess Small Small Spill (< 500 mL) Inside Fume Hood Assess->Small Large Large Spill (> 500 mL) or Outside Hood Assess->Large PPE Don Full PPE (Face Shield, Nitrile/Neoprene) Small->PPE Evacuate Evacuate Lab & Contact HazMat Large->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Labeled HDPE Hazardous Waste Bin Absorb->Collect Decon Decontaminate Area (Dilute Acid & Water Rinse) Collect->Decon Validate Self-Validation: Swab area with pH paper (Target: pH 6-7) Decon->Validate

Fig 1: Step-by-step spill response and self-validating decontamination workflow.

Waste Segregation & Proper Disposal Procedures

Never dispose of morpholine derivatives down the drain, as they pose a severe hazard of environmental contamination and violate municipal sewage disposal regulations[3][5]. Furthermore, recent EPA regulatory actions emphasize increasing scrutiny on fluorinated organic compounds, reinforcing the need for compliant, documented disposal via high-temperature incineration[6].

Self-Validating Disposal Protocol
  • Classification: Classify the waste. Due to the morpholine ring, it exhibits RCRA D001 (Ignitability) and D002 (Corrosivity) characteristics[1]. Due to the fluorine atom, it must be classified as Halogenated Organic Waste .

  • Segregation: Pour liquid waste into a dedicated "Halogenated Organic Waste" carboy. Causality: Mixing this compound into non-halogenated waste streams can damage standard incinerators due to HF gas generation, resulting in massive facility fines.

  • Labeling: Label the HDPE container clearly with: "Hazardous Waste: Halogenated Organic - Contains 2-(4-Fluorophenyl)-6-methylmorpholine (Corrosive/Flammable)"[2].

  • Storage: Store the container in a secondary containment tray within a cool, well-ventilated flammable storage cabinet, strictly isolated from oxidizing agents (e.g., nitrates, perchlorates)[1][3].

  • Self-Validation Check: Before sealing the waste container for vendor pickup, verify the pH of the aqueous phase (if applicable). A pH > 12.5 confirms the D002 corrosive classification. Verify the container is structurally sound HDPE, as morpholine can degrade certain inferior plastics over time.

WasteSegregation Start Waste Generation: 2-(4-Fluorophenyl)-6-methylmorpholine Identify Identify Waste Stream Start->Identify Solid Solid Waste (Contaminated PPE/Absorbents) Identify->Solid Solid Liquid Liquid Waste (Reaction Mixtures/Solvents) Identify->Liquid Liquid Halogenated Segregate as Halogenated Organic Waste (Due to Fluorine) Solid->Halogenated CheckpH Check pH & Corrosivity (RCRA D002) Liquid->CheckpH CheckpH->Halogenated Assign D001/D002 Codes Validate Self-Validation: Verify container is HDPE & properly labeled Halogenated->Validate Incineration High-Temp Incineration (with Acid Gas HF Scrubbers) Validate->Incineration EPA Compliant Disposal

Fig 2: Logical decision tree for halogenated waste segregation and RCRA compliance.

References

  • [2] Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals - Benchchem. 2

  • [3] Morpholine - SAFETY DATA SHEET - Penta Chemicals. 3

  • [1] Morpholine - SAFETY DATA SHEET - Santa Cruz Biotechnology. 1

  • [5] Safety Data Sheet: Morpholine - Carl ROTH. 5

  • [4] SAFETY DATA SHEET - Fisher Scientific - Fisher Scientific. 4

  • [6] EPA Proposes Two PFAS-Related Rules Under RCRA. More May Be on the Way. - Brownstein Hyatt Farber Schreck. 6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-6-methylmorpholine
Reactant of Route 2
2-(4-Fluorophenyl)-6-methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.